molecular formula C8H12N2OS B052282 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide CAS No. 350996-89-3

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Cat. No.: B052282
CAS No.: 350996-89-3
M. Wt: 184.26 g/mol
InChI Key: VZADYXDHUSEPID-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is a high-value, multi-substituted thiophene derivative that serves as a critical synthetic intermediate in medicinal chemistry and materials science research. This compound features a carboxamide group and an amino group on the electron-rich thiophene ring, making it a versatile building block for the synthesis of more complex heterocyclic systems. Its primary research application lies in the development of novel pharmacologically active molecules, particularly as a precursor for kinase inhibitors, receptor modulators, and other small molecule therapeutics. The specific substitution pattern, including the ethyl and methyl groups, allows for fine-tuning of lipophilicity and steric bulk, which are crucial parameters in structure-activity relationship (SAR) studies. Researchers utilize this scaffold to explore new chemical space in drug discovery campaigns, often employing it in cyclocondensation and palladium-catalyzed cross-coupling reactions to create fused heterocycles or functionalized analogs. For materials scientists, its molecular structure offers potential in the design of organic semiconductors and conductive polymers due to the inherent electronic properties of the thiophene core. This product is provided with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity, empowering researchers to accelerate their innovative projects with confidence.

Properties

IUPAC Name

2-amino-4-ethyl-5-methylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-5-4(2)12-8(10)6(5)7(9)11/h3,10H2,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZADYXDHUSEPID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360249
Record name 2-amino-4-ethyl-5-methylthiophene-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350996-89-3
Record name 2-amino-4-ethyl-5-methylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, a substituted aminothiophene of interest in medicinal chemistry and materials science. The document details the well-established Gewald reaction, including a representative experimental protocol, quantitative data from analogous compounds, and a visual representation of the reaction pathway.

Introduction: The Gewald Reaction

The synthesis of 2-aminothiophenes is most effectively achieved through the Gewald three-component reaction.[1][2][3] This versatile and robust one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][3] The reaction is highly valued for its operational simplicity, the accessibility of its starting materials, and its ability to generate a diverse array of polysubstituted thiophenes, which are significant scaffolds in the development of pharmaceuticals and agrochemicals.[1]

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3] This is followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[3] For the synthesis of the target molecule, 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, the logical precursors are 2-pentanone, cyanoacetamide, and elemental sulfur.

Synthesis Pathway

The primary pathway for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is the Gewald reaction. The reaction brings together 2-pentanone, cyanoacetamide, and elemental sulfur in a single pot, typically in the presence of an amine catalyst such as morpholine or diethylamine and a protic solvent like ethanol or methanol.

The logical flow of this synthesis is depicted in the diagram below:

G Gewald Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide A 2-Pentanone R1 Gewald Reaction (One-Pot Condensation) A->R1 B Cyanoacetamide B->R1 C Elemental Sulfur (S8) C->R1 D Base (e.g., Morpholine) D->R1 Catalyst P 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide R1->P Formation

Caption: Proposed Gewald reaction pathway for the synthesis of the target compound.

Experimental Protocol

Materials:

  • 2-Pentanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or Diethylamine)

  • Methanol (or Ethanol)

Procedure:

  • To a stirred mixture of 2-pentanone (0.05 mol), cyanoacetamide (0.05 mol), and elemental sulfur (0.05 mol) in 30 mL of methanol, slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40°C.

  • After the addition is complete, continue to stir the reaction mixture at 45°C for approximately 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated product is then collected by filtration and washed with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Quantitative Data for Analogous Compounds

The following table summarizes quantitative data for structurally similar 2-aminothiophene derivatives synthesized via the Gewald reaction. This data is provided for comparative purposes to estimate the expected outcomes for the synthesis of the target compound.

Compound NameStarting KetoneActivated NitrileCatalystSolventYield (%)Melting Point (°C)Reference
Ethyl 2-amino-4-methylthiophene-3-carboxylateAcetoneEthyl cyanoacetateDiethylamineEthanol8576-79[5]
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanoneMethyl cyanoacetateMorpholineMethanol70-85136-137[4]
2-Ethyl-4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylateEthyl acetoacetateMethyl cyanoacetateMorpholineMethanol70-85117-119[4]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateAcetylacetoneEthyl cyanoacetateDiethylamineEthanol52162-164[6]

Logical Workflow Diagram

The overall workflow for the synthesis and analysis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is outlined in the diagram below.

G Synthesis and Analysis Workflow Start Define Target: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide Reactants Assemble Reactants: - 2-Pentanone - Cyanoacetamide - Sulfur - Morpholine - Methanol Start->Reactants Reaction Perform Gewald Reaction: - Controlled Temperature - Stirring for 3h Reactants->Reaction Workup Workup & Isolation: - Cooling & Precipitation - Filtration - Washing with Ethanol Reaction->Workup Purification Purification: Recrystallization from Ethanol Workup->Purification Product Pure Product Purification->Product Analysis Characterization: - Melting Point - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry Product->Analysis

Caption: A comprehensive workflow from reactant assembly to final product analysis.

References

An In-depth Technical Guide to 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminothiophene derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, renowned for their diverse biological activities. This technical guide focuses on 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, a specific derivative with potential applications in drug discovery and development. While this compound is not widely documented, this guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and relevant data based on closely related structures.

Chemical Identity and Structure

A definitive CAS number for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide could not be located in publicly available databases at the time of this writing. However, a structural isomer, 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide , is registered under CAS Number 343271-67-0 . The core structure of interest is also present in compounds such as 2-Amino-N-(3-chlorophenyl)-4-ethyl-5-methylthiophene-3-carboxamide (CAS Number 588714-51-6 ).

The chemical structure of the title compound is presented below:

Chemical Structure of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Caption: 2D structure of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Experimental Protocols: Synthesis via Gewald Reaction

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction offers a straightforward approach to the desired thiophene core.[1]

Proposed Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

The synthesis would proceed via the reaction of 2-pentanone (as the ketone component), 2-cyanoacetamide (as the active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.

Reaction Scheme:

Gewald_Reaction reagents 2-Pentanone + 2-Cyanoacetamide + Sulfur product 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide reagents->product Gewald Reaction catalyst Base (e.g., Morpholine) Solvent (e.g., Ethanol) catalyst->product

Caption: Proposed Gewald reaction for the target compound.

Detailed Experimental Protocol
  • Reaction Setup: To a magnetically stirred solution of 2-pentanone (1 equivalent) and 2-cyanoacetamide (1 equivalent) in a suitable solvent such as ethanol or methanol, add elemental sulfur (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a suitable base, such as morpholine, triethylamine, or piperidine (typically 0.1-0.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Data Presentation

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2-amino-4-methylthiophene-3-carboxylate43088-42-2C₈H₁₁NO₂S185.25
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate57773-41-8C₁₀H₁₃NO₃S227.28
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate4815-38-7C₁₄H₁₅NO₂S261.34
2-Amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamideNot AvailableC₁₃H₂₀N₂OS252.38

Signaling Pathways and Logical Relationships

The synthesis of 2-aminothiophenes via the Gewald reaction involves a well-elucidated reaction mechanism. The process begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

Gewald Reaction Mechanism Workflow:

Gewald_Mechanism A Ketone + Active Methylene Nitrile B Knoevenagel Condensation (Base Catalyzed) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Addition of Elemental Sulfur C->D E Thiolate Intermediate D->E F Intramolecular Cyclization E->F G Tautomerization F->G H 2-Aminothiophene Product G->H

Caption: Simplified workflow of the Gewald reaction mechanism.

Conclusion

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide represents a potentially valuable scaffold for the development of novel therapeutic agents and functional materials. While specific data for this compound is limited, this guide provides a solid foundation for its synthesis and further investigation by detailing the robust Gewald reaction protocol. The information on related compounds offers a valuable reference point for predicting the physicochemical properties and potential biological activities of the title compound. Further research into the synthesis and characterization of this and similar derivatives is warranted to fully explore their scientific potential.

References

The Discovery and Enduring Legacy of Substituted Thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its discovery in 1882 as a mere impurity in benzene sparked over a century of research into its unique chemical properties and diverse applications. The structural similarity of the thiophene ring to benzene—a concept known as bioisosterism—has established it as a privileged scaffold in drug discovery. This allows for the nuanced modulation of pharmacological activity and physicochemical properties of bioactive molecules. This technical guide provides an in-depth exploration of the discovery of thiophene, the historical development of its substitution chemistry, and the foundational synthetic methodologies that first unlocked its vast potential.

The Serendipitous Discovery of Thiophene

The story of thiophene begins with a failed lecture demonstration in 1882 by the German chemist Victor Meyer.[1] A common test for benzene at the time was the "indophenine reaction," where mixing the sample with isatin and concentrated sulfuric acid produced a deep blue color.[1] Meyer was surprised when the test failed to produce the expected color while using benzene he had prepared from the decarboxylation of benzoic acid.[2] He correctly deduced that the reaction was not characteristic of benzene itself, but of an unknown contaminant present in the less pure, coal tar-derived benzene.

This observation launched a meticulous investigation to isolate the responsible substance. Meyer subjected the crude benzene to a series of chemical treatments, leveraging the impurity's higher reactivity towards sulfonation. This allowed for its separation from the less reactive benzene. This pioneering work led to the isolation of a new sulfur-containing compound which he named "thiophene," derived from the Greek words theion (sulfur) and phaino (to appear), alluding to its discovery as a component of illuminating gas.[3]

Experimental Protocol: The Indophenine Test

The qualitative test that led to thiophene's discovery is a classic example of electrophilic aromatic substitution, where the electron-rich thiophene ring reacts with protonated isatin to form a colored dye.

  • Sample Preparation: A small quantity of the benzene sample to be tested is placed in a test tube.

  • Reagent Addition: A crystal of isatin is added to the sample, followed by the careful, dropwise addition of concentrated sulfuric acid.

  • Observation: The mixture is gently agitated. The formation of a deep blue to greenish-blue color signifies the presence of thiophene.[4]

Experimental Protocol: Meyer's Isolation of Thiophene from Benzene
  • Sulfonation: Crude benzene, containing approximately 0.5% thiophene, was vigorously shaken with a small amount of concentrated sulfuric acid. The more nucleophilic thiophene reacts preferentially to form water-soluble thiophenesulfonic acid, leaving the bulk of the benzene unreacted.

  • Separation: The mixture was allowed to settle, and the aqueous layer containing the thiophenesulfonic acid was separated from the organic benzene layer.

  • Hydrolysis (Steam Distillation): The isolated sulfonic acid solution was then subjected to hydrolysis, typically by treatment with superheated steam. This process cleaves the sulfonic acid group, regenerating the volatile thiophene, which co-distills with the steam.

  • Collection and Purification: The distilled thiophene was collected, dried, and further purified by fractional distillation to yield the pure compound.

G cluster_0 Observation cluster_1 Hypothesis & Isolation A Indophenine test performed on pure benzene (from benzoic acid) A_res Result: No blue color A->A_res B Indophenine test performed on crude benzene (from coal tar) B_res Result: Deep blue color B->B_res C Hypothesis: Crude benzene contains a reactive, sulfur-containing impurity. B_res->C D Exploitation of Reactivity: Shake crude benzene with concentrated H₂SO₄ C->D E Separation: Isolate aqueous layer containing thiophenesulfonic acid D->E F Regeneration: Hydrolyze with superheated steam to recover pure thiophene E->F

Early Synthesis of Substituted Thiophenes

Following the isolation of thiophene, a major effort was undertaken by Meyer and his contemporaries to understand its chemistry, which closely mirrored that of benzene. This involved developing methods for electrophilic substitution on the thiophene ring. Concurrently, work began on methods to construct the thiophene ring itself, leading to several named reactions that remain fundamental to heterocyclic chemistry.

Electrophilic Aromatic Substitution

Thiophene is highly susceptible to electrophilic attack, primarily at the C2 position, due to the electron-donating nature of the sulfur atom. Early experiments quickly established protocols for halogenation, nitration, and acylation.

The nitration of thiophene was one of the first substitution reactions studied. A well-documented, optimized procedure from the early 20th century highlights the reactivity of thiophene.

  • Experimental Protocol: Synthesis of 2-Nitrothiophene

    • A solution of 84 g (1.0 mole) of thiophene in 340 cc of acetic anhydride is prepared.

    • A separate solution of 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid is prepared and cooled.

    • Half of the nitric acid solution is placed in a 2-L three-necked flask equipped with a stirrer and cooled to 10°C.

    • The thiophene solution and the remaining nitric acid solution are added simultaneously and slowly from two separatory funnels, maintaining the reaction temperature at 10°C.

    • After the addition is complete, the mixture is stirred for an additional 30 minutes and then poured onto 1 kg of crushed ice.

    • The precipitated 2-nitrothiophene is collected by filtration, washed with water, and purified by steam distillation followed by crystallization from petroleum ether.[5]

The introduction of an acyl group onto the thiophene ring was achieved via the Friedel-Crafts reaction. Stannic chloride was found to be a superior catalyst to aluminum chloride, which tended to cause polymerization of the thiophene.

  • Experimental Protocol: Synthesis of 2-Acetylthiophene

    • In a 500-cc three-necked flask, 16.8 g (0.2 mole) of thiophene, 15.6 g (0.2 mole) of acetyl chloride, and 200 cc of dry benzene are combined.[6]

    • The solution is cooled to 0°C, and 52 g (0.2 mole) of stannic chloride is added dropwise with stirring over approximately 40 minutes.[6]

    • The cooling bath is removed, and the mixture is stirred for an additional hour.

    • The resulting complex is hydrolyzed by the slow addition of a mixture of 90 cc of water and 10 cc of concentrated hydrochloric acid.

    • The organic layer is separated, washed, dried, and distilled under reduced pressure to yield 2-acetylthiophene.[6]

G Thiophene Thiophene Ring (Nucleophile) Sigma_Complex Resonance-Stabilized Arenium Ion (σ-complex) Thiophene->Sigma_Complex Electrophilic Attack (C2) Electrophile Electrophile (E⁺) (e.g., NO₂⁺, RCO⁺) Electrophile->Sigma_Complex Product Substituted Thiophene Sigma_Complex->Product Deprotonation (Restores Aromaticity)

Foundational Ring Synthesis Methods

The construction of the thiophene ring from acyclic precursors was a significant leap forward, allowing for the synthesis of a wide array of substituted derivatives not easily accessible through direct substitution.

Developed independently by Carl Paal and Ludwig Knorr, this method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring.[1]

  • General Protocol: A 1,4-dicarbonyl compound is heated with a sulfurizing agent, often without a solvent or in a high-boiling inert solvent like toluene or xylene. The crude product is then isolated and purified by distillation or crystallization. The reaction proceeds through the conversion of the carbonyls to thiocarbonyls, followed by tautomerization and cyclization with the elimination of water.

The Hinsberg synthesis is the base-catalyzed condensation of an α-dicarbonyl compound (like benzil) with diethyl thiodiglycolate. This reaction yields a 3,4-disubstituted thiophene-2,5-dicarboxylate.

Developed by Hans Fiesselmann, this versatile method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters or other activated alkynes in the presence of a base.[2] This approach provides access to highly functionalized thiophenes, such as 3-hydroxy-2-thiophenecarboxylates.

Reported by Karl Gewald, this reaction is a multicomponent condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base (like morpholine or triethylamine).[7] It is one of the most effective and widely used methods for preparing polysubstituted 2-aminothiophenes, which are valuable building blocks in medicinal chemistry.[7]

G cluster_PaalKnorr Paal-Knorr (1884) cluster_Hinsberg Hinsberg (1889) cluster_Gewald Gewald (1966) PK_in 1,4-Dicarbonyl + P₄S₁₀ PK_out 2,5-Disubstituted Thiophene PK_in->PK_out H_in α-Dicarbonyl + Thiodiglycolate H_out Tetrasubstituted Thiophene H_in->H_out G_in Ketone + Cyanoester + Sulfur G_out 2-Aminothiophene G_in->G_out

Properties of Early Substituted Thiophenes

The initial work by Meyer and his school involved the synthesis and characterization of the first generation of substituted thiophenes. The physical properties of these compounds were crucial for their identification and for establishing the chemical similarities between the thiophene and benzene series.

Compound NameStructureFormulaMolar Mass ( g/mol )Boiling Point (°C)
ThiopheneC₄H₄SC₄H₄S84.1484
2-ChlorothiopheneC₄H₃ClSC₄H₃ClS118.59128-130
2-BromothiopheneC₄H₃BrSC₄H₃BrS163.04149-151
2-IodothiopheneC₄H₃ISC₄H₃IS210.04182
2-NitrothiopheneC₄H₃NO₂SC₄H₃NO₂S129.14225
2-AcetylthiopheneC₆H₆OSC₆H₆OS126.18214

Note: Physical property data is compiled from modern sources for accuracy and may vary slightly from originally reported values due to differences in measurement techniques and purity.

Conclusion

From its unexpected discovery as a trace impurity in benzene, the field of thiophene chemistry has grown into a major branch of heterocyclic and medicinal chemistry. The foundational work of Victor Meyer not only introduced this important heterocycle but also established the framework for its chemical behavior, demonstrating its aromatic character and high reactivity in electrophilic substitution reactions. The subsequent development of robust ring-synthesis methodologies by pioneers like Paal, Knorr, Hinsberg, and Gewald provided the chemical tools necessary to construct a vast array of substituted thiophenes. These early discoveries laid the essential groundwork for the development of countless thiophene-containing pharmaceuticals, agrochemicals, and advanced materials, a legacy that continues to expand in modern chemical research.

References

An In-depth Technical Guide to the Theoretical Yield of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, with a core focus on the principles and calculation of its theoretical yield. This document is intended to serve as a practical resource for researchers and professionals involved in synthetic chemistry and drug development.

Introduction

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is a polysubstituted aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The efficient synthesis of these molecules is crucial for further research and development. The most common and versatile method for synthesizing such compounds is the Gewald multicomponent reaction.[1][2][3] This one-pot synthesis combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[4][5][6] Understanding the theoretical yield of this reaction is fundamental for optimizing reaction conditions, assessing efficiency, and scaling up production.

Synthesis via the Gewald Reaction

The synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide proceeds via the Gewald reaction. The specific reactants for this target molecule are 2-pentanone, cyanoacetamide, and elemental sulfur. The overall reaction scheme is depicted below:

Reaction Scheme:

2-Pentanone + Cyanoacetamide + Sulfur → 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

The reaction is typically catalyzed by a base, such as an amine (e.g., triethylamine or morpholine), and is often carried out in a protic solvent like ethanol or methanol.[1][7]

Calculating the Theoretical Yield

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation. For the Gewald reaction, the stoichiometry of the core reactants is typically 1:1:1.

The workflow for calculating the theoretical yield can be visualized as follows:

G cluster_input Input Data cluster_calculation Calculation Steps cluster_output Output reactant1 Mass of 2-Pentanone calc_moles1 Calculate Moles of 2-Pentanone reactant1->calc_moles1 reactant2 Mass of Cyanoacetamide calc_moles2 Calculate Moles of Cyanoacetamide reactant2->calc_moles2 reactant3 Mass of Sulfur calc_moles3 Calculate Moles of Sulfur reactant3->calc_moles3 molar_mass1 Molar Mass of 2-Pentanone molar_mass1->calc_moles1 molar_mass2 Molar Mass of Cyanoacetamide molar_mass2->calc_moles2 molar_mass3 Molar Mass of Sulfur molar_mass3->calc_moles3 molar_mass_product Molar Mass of Product calc_yield Calculate Theoretical Yield (g) molar_mass_product->calc_yield find_limiting Identify Limiting Reactant calc_moles1->find_limiting calc_moles2->find_limiting calc_moles3->find_limiting find_limiting->calc_yield theoretical_yield Theoretical Yield calc_yield->theoretical_yield

Workflow for Theoretical Yield Calculation

Quantitative Data for Synthesis

For the purpose of illustrating the calculation of the theoretical yield, a hypothetical experimental protocol is considered. The molar masses of the reactants and the product are essential for these calculations.

CompoundMolecular FormulaMolar Mass ( g/mol )
2-PentanoneC₅H₁₀O86.13[8][9][10]
CyanoacetamideC₃H₄N₂O84.08[11][12][13]
Sulfur (atomic)S32.07[14][15][16]
2-Amino-4-ethyl-5-methylthiophene-3-carboxamideC₈H₁₂N₂OS184.26

Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, adapted from established Gewald reaction procedures.[7][17]

Materials:

  • 2-Pentanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Ethanol

  • Triethylamine (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-pentanone (0.1 mol, 8.61 g), cyanoacetamide (0.1 mol, 8.41 g), and elemental sulfur (0.1 mol, 3.21 g) in 100 mL of ethanol.

  • Add triethylamine (0.02 mol, 2.02 g, 2.78 mL) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven.

Theoretical Yield Calculation: An Example

Based on the hypothetical protocol above, the theoretical yield can be calculated as follows:

ReactantMass (g)Molar Mass ( g/mol )Moles
2-Pentanone8.6186.130.1
Cyanoacetamide8.4184.080.1
Sulfur3.2132.070.1

Identifying the Limiting Reactant:

Given the 1:1:1 stoichiometry of the reaction, and since all reactants are provided in equimolar amounts (0.1 mol), there is no single limiting reactant in this idealized scenario. Any of the reactants can be used to calculate the theoretical yield.

Calculating the Theoretical Yield:

  • Moles of product = Moles of limiting reactant = 0.1 mol

  • Theoretical Yield (g) = Moles of product × Molar mass of product

  • Theoretical Yield (g) = 0.1 mol × 184.26 g/mol = 18.43 g

Therefore, the theoretical yield of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide for this hypothetical reaction is 18.43 grams .

Conclusion

This guide has detailed the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via the Gewald reaction and provided a systematic approach to calculating its theoretical yield. A clear understanding of stoichiometry and the identification of the limiting reactant are paramount for accurate theoretical yield determination. The provided data, experimental protocol, and calculation workflow serve as a valuable resource for chemists in optimizing synthetic routes and evaluating reaction efficiency in the pursuit of novel therapeutic agents.

References

Potential Biological Activity of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide based on published research on structurally related 2-aminothiophene-3-carboxamide and thieno[2,3-d]pyrimidine analogs. Direct experimental data for the title compound is limited in publicly available literature. The information provided is for research and informational purposes only and should not be considered as an endorsement or validation of any specific biological activity.

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide range of biological activities.[1][2] Derivatives of 2-aminothiophene-3-carboxamide, such as the title compound 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, are of significant interest due to their structural similarity to known pharmacologically active agents. This technical guide provides an in-depth overview of the potential biological activities of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide by examining the extensive research conducted on its close structural analogs. The primary activities reported for this class of compounds are anticancer and antimicrobial.

Synthesis

The synthesis of 2-aminothiophene derivatives, including 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, is commonly achieved through the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[3][4]

Gewald_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Ketone Butan-2-one (Provides Ethyl and Methyl groups at C4 and C5) Product 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide Ketone->Product Gewald Reaction Nitrile Cyanoacetamide (Provides Amino and Carboxamide groups at C2 and C3) Nitrile->Product Sulfur Elemental Sulfur Sulfur->Product Base Base Catalyst (e.g., Diethylamine, Morpholine) Base->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Potential Anticancer Activity

A significant body of research points to the potential of 2-aminothiophene-3-carboxamide derivatives as anticancer agents.[5] These compounds have been shown to exhibit cytotoxic and antiproliferative effects against various cancer cell lines.

Mechanism of Action: Kinase Inhibition

One of the primary mechanisms of anticancer activity for this class of compounds is the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[6] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target implicated in tumor angiogenesis.[7]

VEGFR2_Inhibition_Pathway Ligand VEGF Receptor VEGFR-2 Ligand->Receptor Dimerization Receptor Dimerization Receptor->Dimerization Compound 2-Aminothiophene Derivative Compound->Receptor Inhibition Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis (Tumor Growth and Metastasis) Downstream->Angiogenesis

Caption: Putative mechanism of action via VEGFR-2 inhibition.

Quantitative Data: In Vitro Anticancer Activity of Analogs

The following table summarizes the in vitro anticancer activity of various 2-aminothiophene-3-carboxamide and thieno[2,3-d]pyrimidine analogs against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiophene CarboxamideCompound 5 HepG-20.59 (as VEGFR-2 inhibitor)[8][9]
Thiophene CarboxamideCompound 21 HepG-21.29 (as VEGFR-2 inhibitor)[8][9]
Thieno[2,3-d]pyrimidineDerivative II HCT-116, SW480, SKOV3, U87, SKBR33.83 - 11.94[10]
Thieno[2,3-d]pyrimidineCompound 5a MDA-MB-435-31.02% Growth[11]
Thieno[2,3-d]pyrimidineSulfadoxine DerivativeMCF722.12[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[13]

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with test compound at various concentrations A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance at 540 nm F->G H Calculate cell viability and IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Potential Antimicrobial Activity

Derivatives of 2-aminothiophene have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.[14][15]

Mechanism of Action

The exact antimicrobial mechanisms of action for many 2-aminothiophene derivatives are still under investigation. However, some studies suggest that they may act by inhibiting essential microbial enzymes, such as DNA gyrase, or by disrupting the integrity of the microbial cell membrane.[16]

Quantitative Data: In Vitro Antimicrobial Activity of Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against various bacterial and fungal strains.

Compound ClassDerivativeMicrobial StrainMIC (µg/mL)Reference
Thiophene-IsoxazoleLK7Staphylococcus aureus6.75[17]
Thiophene-IsoxazolePUB9Pseudomonas aeruginosa125 - 250[17]
Thiophene-IsoxazolePUB9Candida albicans125 - 250[17]
Thiophene DerivativeCompound S1Staphylococcus aureus0.81 µM/ml[18]
Thiophene DerivativeCompound S4Candida albicans0.91 µM/ml[18]
Thiophene-2-carboxamideCompound 7bPseudomonas aeruginosa86.9% inhibition[19]
Thiophene-2-carboxamideCompound 7bStaphylococcus aureus83.3% inhibition[19]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17]

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

MIC_Determination_Workflow A Prepare serial dilutions of test compound in 96-well plate C Inoculate all wells with the microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate the plate C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Experimental workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for analogous compounds, some general structure-activity relationships can be inferred, which may guide the future investigation of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide:

  • Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring significantly influence biological activity. Small alkyl groups at positions 4 and 5, as present in the title compound, are common in active analogs.

  • The 2-Amino Group: The free amino group at the C2 position is often crucial for activity, potentially participating in key hydrogen bonding interactions with biological targets.[20]

  • The 3-Carboxamide Moiety: The carboxamide group at the C3 position is a key feature in many active compounds and can be a site for further derivatization to modulate activity and pharmacokinetic properties.[21]

Conclusion and Future Directions

The extensive research on 2-aminothiophene-3-carboxamide and thieno[2,3-d]pyrimidine derivatives strongly suggests that 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide holds significant potential as a lead compound for the development of novel anticancer and antimicrobial agents. The primary putative mechanism for its anticancer effects is likely through the inhibition of protein kinases such as VEGFR-2, leading to the disruption of tumor angiogenesis. Its potential antimicrobial activity warrants further investigation against a broad panel of pathogenic bacteria and fungi.

Future research should focus on the direct synthesis and biological evaluation of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide to confirm these potential activities. Detailed mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies, will be crucial to validate its therapeutic potential. Furthermore, exploration of derivatives of the title compound could lead to the discovery of new chemical entities with improved potency and selectivity.

References

In-Depth Technical Guide: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, a substituted aminothiophene. Initial database searches indicate that this specific substitution pattern is not widely documented. However, this guide presents comprehensive data on a closely related and more commonly referenced structural isomer, 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide , and other relevant analogues. The information herein covers molecular properties, established synthetic protocols, and the biological significance of this class of compounds.

Molecular Data and Physicochemical Properties

Due to the limited availability of data for the exact requested compound, we present the molecular formula and calculated molecular weight for its structural isomer, 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide. For comparative purposes, data for a related N-substituted analogue is also provided.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
2-Amino-5-ethyl-4-methylthiophene-3-carboxamideC₈H₁₂N₂OS184.26
2-Amino-N-cyclopentyl-4-ethyl-5-methylthiophene-3-carboxamideC₁₃H₂₀N₂OS252.38[1]

Note: The molecular weight for 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide was calculated based on its deduced molecular formula.

Synthetic Methodologies: The Gewald Reaction

The synthesis of 2-aminothiophene-3-carboxamides is most commonly achieved through the Gewald reaction . This robust and versatile one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol for the Synthesis of 2-Aminothiophene-3-carboxamides:
  • Reaction Setup: A mixture of the appropriate ketone (e.g., 2-pentanone for the synthesis of the 4-ethyl-5-methyl isomer), cyanoacetamide, and elemental sulfur are suspended in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: A base, typically a secondary amine like morpholine or diethylamine, is added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at a moderately elevated temperature (typically between 45-65°C) for several hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, often leading to the precipitation of the product. The solid is then collected by filtration, washed with a cold solvent, and purified by recrystallization to yield the desired 2-aminothiophene-3-carboxamide.

Gewald_Reaction reagents Ketone + Cyanoacetamide + Sulfur product 2-Aminothiophene-3-carboxamide reagents->product Condensation base Base (e.g., Morpholine) base->product Catalyzes solvent Solvent (e.g., Ethanol) solvent->product Reaction Medium Biological_Activities parent 2-Aminothiophene-3-carboxamide Core activity1 Antimicrobial & Antifungal parent:f0->activity1:f0 activity2 Anti-inflammatory parent:f0->activity2:f0 activity3 Anticancer parent:f0->activity3:f0 activity4 Antiviral parent:f0->activity4:f0

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2-amino-4-ethyl-5-methylthiophene-3-carboxamide based on documented values for structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
-NH₂ (Amine)5.5 - 7.5Broad Singlet-Chemical shift can vary with solvent and concentration.
-CONH₂ (Amide)7.0 - 8.0Two Broad Singlets-Two distinct signals for the two amide protons due to restricted rotation.
-CH₂- (Ethyl)~2.5Quartet~7.5
-CH₃ (Ethyl)~1.2Triplet~7.5
-CH₃ (Methyl)~2.2Singlet-

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide)165 - 170
C2 (C-NH₂)155 - 165
C5 (C-CH₃)130 - 140
C4 (C-Ethyl)120 - 130
C3 (C-CONH₂)105 - 115
-CH₂- (Ethyl)20 - 25
-CH₃ (Methyl)15 - 20
-CH₃ (Ethyl)10 - 15

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3300 - 3500Medium-StrongTwo distinct bands are expected.
N-H Stretch (Amide)3100 - 3400MediumMay overlap with amine stretches.
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Amide I)1640 - 1680Strong
N-H Bend (Amide II)1550 - 1640Medium-Strong
C=C Stretch (Thiophene)1400 - 1550Medium

Table 4: Predicted Mass Spectrometry (MS) Data

FragmentPredicted m/zNotes
[M]⁺198Molecular Ion
[M-NH₂]⁺182Loss of the amino group.
[M-CONH₂]⁺154Loss of the carboxamide group.
[M-C₂H₅]⁺169Loss of the ethyl group.

Experimental Protocols

The synthesis of 2-amino-4-ethyl-5-methylthiophene-3-carboxamide would most likely be achieved via the Gewald reaction. This multi-component reaction is a well-established method for the synthesis of 2-aminothiophenes.

Gewald Synthesis of 2-Aminothiophene-3-carboxamides

This reaction involves the condensation of a ketone (in this case, 2-butanone), an activated nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.

  • Materials:

    • 2-Butanone

    • Cyanoacetamide

    • Elemental Sulfur

    • Morpholine (or another suitable base like diethylamine or triethylamine)

    • Ethanol (or another suitable solvent like methanol or DMF)

  • Procedure:

    • To a solution of 2-butanone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).

    • To this mixture, add morpholine (0.5 equivalents) dropwise with stirring.

    • The reaction mixture is then typically stirred at room temperature or gently heated (40-50 °C) for several hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Instrumentation for Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with Tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples would be prepared as KBr pellets or as a thin film.

  • Mass Spectrometry: Mass spectra would be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the Gewald synthesis for 2-aminothiophene-3-carboxamides.

Gewald_Synthesis Ketone Ketone (e.g., 2-Butanone) Reaction Gewald Reaction Ketone->Reaction Nitrile Activated Nitrile (Cyanoacetamide) Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base (e.g., Morpholine) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product 2-Aminothiophene-3-carboxamide Reaction->Product Condensation & Cyclization Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for the Gewald synthesis of 2-aminothiophene-3-carboxamides.

This document serves as a comprehensive guide for researchers interested in the synthesis and characterization of 2-amino-4-ethyl-5-methylthiophene-3-carboxamide. The provided data, based on closely related analogs, offers a strong predictive foundation for experimental work.

In-Vitro Screening of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro screening methodologies applicable to the novel compound 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. While direct experimental data for this specific molecule is not extensively available in current literature, this document outlines established protocols and data presentation formats based on the well-documented activities of structurally related 2-aminothiophene-3-carboxamide derivatives. The 2-aminothiophene scaffold is a recognized "privileged" structure in medicinal chemistry, known for its versatile biological activities.[1] Derivatives of this core structure have demonstrated a wide spectrum of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroactive properties.[2][3]

This guide will equip researchers with the necessary frameworks to design and execute a robust preliminary in-vitro screening cascade for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and its analogues.

General Experimental Workflow

The preliminary in-vitro screening of a novel compound typically follows a logical progression from broad cytotoxicity assays to more specific functional assays based on initial findings. The following diagram illustrates a general workflow.

Experimental Workflow cluster_0 Phase 1: Initial Viability and Toxicity A Compound Synthesis and Characterization B Cytotoxicity Assays (e.g., MTT, MTS) A->B C Hemolysis Assay A->C D Anticancer Screening (Cancer Cell Lines) B->D E Antimicrobial Screening (Bacterial/Fungal Strains) B->E G Cell Cycle Analysis D->G H Apoptosis Assays (e.g., Annexin V) D->H F Enzyme Inhibition Assays (e.g., Kinase, Protease) I Signaling Pathway Analysis (e.g., Western Blot) F->I

Caption: General workflow for preliminary in-vitro screening.

Data from Structurally Related Compounds

While data for the specific title compound is pending, the following tables summarize in-vitro screening results for functionally and structurally similar 2-aminothiophene derivatives, providing a benchmark for potential activities.

Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives
Compound IDCell LineAssay TypeIC50 (µM)Reference
Derivative 5HepG-2Cytotoxicity0.59 (as VEGFR-2 inhibitor)[4][5]
Derivative 21HepG-2Cytotoxicity1.29 (as VEGFR-2 inhibitor)[4][5]
Series 2bHep3BMTS Assay5.46[6]
Series 2eHep3BMTS Assay12.58[6]
Thienopyrimidine 3MCF-7Not Specified0.045[7]
Thienopyrimidine 4MCF-7Not Specified0.11[7]
Azomethine 2bT47DAntiproliferative2.3[8]
Azomethine 2kT47DAntiproliferative7.1[8]
Table 2: Antimicrobial Activity of Thiophene Carboxamide Derivatives
Compound IDBacterial StrainActivity MetricResultReference
Compound 7bP. aeruginosa% Inhibition86.9%[9]
Compound 7bS. aureus% Inhibition83.3%[9]
Compound 7bB. subtilis% Inhibition82.6%[9]
Compound 3bB. subtilis% Inhibition78.3%[9]
Compound 3bP. aeruginosa% Inhibition78.3%[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key in-vitro assays.

Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)

The Gewald reaction is a one-pot multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[1][10]

  • Reactants : A ketone (e.g., 3-pentanone to yield the 4-ethyl-5-methyl substitution), an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur are used.[1][10]

  • Catalyst and Solvent : A basic catalyst, such as diethylamine or morpholine, is added to a solvent like ethanol.[10][11]

  • Reaction Conditions : The mixture of the ketone, nitrile, and sulfur is added to the catalyst-solvent mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours.[11]

  • Work-up : The reaction is often quenched with cold water, and the product is extracted with an organic solvent like ethyl acetate.[11]

  • Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2-aminothiophene derivative.[10]

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding : Cancer cells (e.g., HepG-2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The test compound is dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition : After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization : The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Test (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation : A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution : The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathway Investigation

Based on the observed potent anticancer activity of related thiophene carboxamides as VEGFR-2 inhibitors, a logical next step would be to investigate the compound's effect on the VEGFR-2 signaling pathway, which is crucial for tumor angiogenesis.[4]

VEGFR-2 Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds Compound 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide Compound->VEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

This guide provides a foundational framework for the in-vitro evaluation of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. The provided protocols and comparative data from related compounds should facilitate a structured and efficient screening process to elucidate the biological potential of this novel chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Gewald Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via the Gewald reaction, a versatile and widely used method for the preparation of polysubstituted 2-aminothiophenes.[1][2][3] These compounds are significant intermediates in the synthesis of various dyes, agrochemicals, and pharmacologically active compounds.[4][5]

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3] This protocol has been adapted from general procedures for the synthesis of analogous 2-aminothiophenes.

Reaction Scheme

The synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide proceeds as follows:

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Gewald synthesis based on literature for similar 2-aminothiophene derivatives. These parameters can be used as a starting point for the optimization of the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

ParameterValue/RangeReference(s)
Reactants
Carbonyl Compound2-Pentanone (1.0 eq)-
Active Methylene2-Cyanoacetamide (1.0 eq)-
SulfurElemental Sulfur (S₈) (1.0-1.2 eq)[6]
Catalyst
BaseMorpholine or Triethylamine or Diethylamine[6][7][8]
Catalyst Loading10-20 mol% or used as a solvent/co-solvent[6][7]
Solvent
Solvent TypeEthanol, Methanol, or DMF[7][9]
Solvent Volume20-30 mL per 10 mmol of carbonyl compound[6]
Reaction Conditions
TemperatureRoom Temperature to 65 °C[6][10]
Reaction Time2-3 hours (monitor by TLC)[7][10]
Work-up & Purification
Product IsolationFiltration of precipitated product[7]
Purification MethodRecrystallization (e.g., from ethanol)[6][7]

Detailed Experimental Protocol

This protocol outlines a general one-pot procedure for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Materials:

  • 2-Pentanone (Reagent grade)

  • 2-Cyanoacetamide (Reagent grade)

  • Elemental Sulfur (Powder)

  • Morpholine (or Triethylamine)

  • Ethanol (Absolute)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-pentanone (10 mmol, 1.0 eq), 2-cyanoacetamide (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).[6]

  • Solvent and Catalyst Addition: Add absolute ethanol (20-30 mL) to the flask.[6] To this suspension, slowly add the base (e.g., morpholine, 20 mol%) while stirring.[7]

  • Reaction: Heat the reaction mixture to 45-50 °C with continuous stirring.[6][7]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The reaction is typically complete within 2-3 hours.[6][7]

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the crude product should form. If necessary, the flask can be cooled further in an ice bath to maximize precipitation.[7]

  • Filtration: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.[6]

Safety Precautions:

  • The reaction should be performed in a well-ventilated fume hood.

  • Elemental sulfur is flammable; avoid open flames.

  • The organic solvents used are flammable and volatile.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Gewald synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Gewald_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product Ketone 2-Pentanone OnePot One-Pot Reaction (Solvent: Ethanol, Base: Morpholine) Ketone->OnePot Nitrile 2-Cyanoacetamide Nitrile->OnePot Sulfur Elemental Sulfur Sulfur->OnePot Cooling Cooling & Precipitation OnePot->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide Recrystallization->Product

Caption: Workflow for the Gewald synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Reaction Mechanism

The generally accepted mechanism for the Gewald reaction proceeds through three main stages.

Gewald_Mechanism node_start 1. Knoevenagel Condensation node_step1 Ketone + Active Methylene Nitrile (Base Catalyzed) node_start->node_step1 node_intermediate1 α,β-Unsaturated Nitrile Intermediate node_step1->node_intermediate1 Forms intermediate node_addition 2. Sulfur Addition node_intermediate1->node_addition node_step2 Addition of Elemental Sulfur node_addition->node_step2 node_intermediate2 Sulfur Adduct Intermediate node_step2->node_intermediate2 node_cyclization 3. Cyclization & Tautomerization node_intermediate2->node_cyclization node_step3 Intramolecular Cyclization node_cyclization->node_step3 node_product 2-Aminothiophene Product node_step3->node_product Aromatization

Caption: The mechanistic pathway of the Gewald reaction.[3]

References

Application Notes and Protocols: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide as a versatile building block in organic synthesis, with a particular focus on the preparation of biologically active thieno[2,3-d]pyrimidine derivatives. Detailed experimental protocols and data are provided to facilitate its application in research and drug development.

Introduction

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of various agrochemicals, dyes, and pharmacologically active molecules. The inherent reactivity of the amino and carboxamide functionalities, coupled with the thiophene core, makes it an ideal starting material for the construction of fused heterocyclic systems. A primary application of this building block is in the synthesis of thieno[2,3-d]pyrimidines, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of the Building Block: Gewald Reaction

The most common and efficient method for the synthesis of 2-aminothiophenes, including 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Workflow for the Gewald Synthesis:

Gewald_Workflow Reactants 3-Pentanone + Cyanoacetamide + Elemental Sulfur Reaction Gewald Reaction (Ethanol, Reflux) Reactants->Reaction Catalyst Base (e.g., Morpholine) Catalyst->Reaction Product 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide Reaction->Product

Caption: Workflow for the Gewald synthesis of the target 2-aminothiophene.

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

This protocol is a representative procedure based on the principles of the Gewald reaction for analogous compounds.

  • To a stirred solution of 3-pentanone (0.1 mol) and cyanoacetamide (0.1 mol) in 50 mL of ethanol, add elemental sulfur (0.1 mol).

  • Slowly add morpholine (0.1 mol) as a catalyst to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the desired 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Application in the Synthesis of Thieno[2,3-d]pyrimidines

2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is an excellent precursor for the synthesis of thieno[2,3-d]pyrimidines. The amino group and the adjacent carboxamide moiety can readily undergo cyclization reactions with various one-carbon synthons.

General Synthesis Workflow:

Thienopyrimidine_Synthesis Start 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide Reaction Cyclization Reaction (Heating) Start->Reaction Reagent One-Carbon Synthon (e.g., Formamide, Orthoesters) Reagent->Reaction Product Substituted Thieno[2,3-d]pyrimidine Reaction->Product

Caption: General workflow for the synthesis of thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of 4-Hydroxy-5-ethyl-6-methylthieno[2,3-d]pyrimidine

  • A mixture of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide (0.05 mol) and an excess of formamide (50 mL) is heated to reflux (approximately 210 °C) for 8-10 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid to afford the pure 4-Hydroxy-5-ethyl-6-methylthieno[2,3-d]pyrimidine.

Biological Activity of Derived Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidine derivatives synthesized from 2-aminothiophene precursors have shown significant potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. Notably, they have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).

Quantitative Data: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative thieno[2,3-d]pyrimidine compounds against EGFR and PI3K.

Table 1: EGFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundTargetIC50 (nM)Cell LineReference
Compound B1 EGFRL858R/T790M13H1975
Compound 5b EGFRWT37.19-
Compound 5b EGFRT790M204.10-
Compound 2a EGFR-A549 (IC50 = 13.40 µM)
Compound 4d EGFR-PC3 (IC50 = 14.13 µM)

Table 2: PI3K Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget% Inhibition (at 10 µM)Reference
Compound VIb PI3Kβ72%
Compound VIb PI3Kγ84%
Thieno[2,3-d]pyrimidine 6a PI3K (nanomolar potency)-

Signaling Pathways

EGFR Signaling Pathway and Inhibition by Thieno[2,3-d]pyrimidines

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and differentiation. Thieno[2,3-d]pyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP competition)

Caption: EGFR signaling pathway and its inhibition by thieno[2,3-d]pyrimidines.

PI3K/AKT Signaling Pathway and Inhibition

The PI3K/AKT pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival. PI3K, upon activation by receptor tyrosine kinases, phosphorylates PIP2 to PIP3, which in turn activates AKT. Thieno[2,3-d]pyrimidines can also be designed to inhibit PI3K, thereby blocking this pro-survival pathway.

Application Notes and Protocols: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and its derivatives in medicinal chemistry, with a focus on its potential as an anticancer agent. The protocols detailed below are based on established methodologies for evaluating compounds with similar structural motifs.

Introduction

2-Aminothiophene-3-carboxamides represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The title compound, 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, belongs to this versatile class of heterocyclic compounds. While specific biological data for this exact molecule is limited in publicly available literature, extensive research on closely related analogs suggests its potential as an inhibitor of key cancer-related targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin. This document outlines the potential therapeutic applications and provides detailed protocols for the synthesis and biological evaluation of this compound and its derivatives.

Quantitative Biological Activity of Related 2-Aminothiophene-3-carboxamide Derivatives

Table 1: Cytotoxicity of 2-Aminothiophene-3-carboxamide Derivatives against Cancer Cell Lines

Compound IDDerivative StructureCell LineIC50 (µM)Reference
Compound 1 4-(2-(4-Chlorophenyl)aminoacetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamideHepG-2 (Liver)0.59[1]
Compound 2 4-Amino-5-(2-benzylidenehydrazinocarbonyl)-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamideHCT-116 (Colon)1.29[1]
Compound 3 Ethyl 2-(N-(4-chlorobenzyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateMCF-7 (Breast)23.2
Compound 4 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiopheneL1210 (Leukemia)0.21
Compound 4 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiopheneHeLa (Cervical)0.20

Table 2: VEGFR-2 Kinase Inhibitory Activity of 2-Aminothiophene-3-carboxamide Derivatives

Compound IDDerivative StructureIC50 (µM)Reference
Compound 1 4-(2-(4-Chlorophenyl)aminoacetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide0.59[1]
Compound 2 4-Amino-5-(2-benzylidenehydrazinocarbonyl)-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide1.29[1]
Compound 5 A novel thiophene-3-carboxamide derivative0.191[2]

Table 3: Tubulin Polymerization Inhibitory Activity of 2-Aminothiophene-3-carboxamide Derivatives

Compound IDDerivative StructureAssay TypeInhibitionReference
Compound 1 4-(2-(4-Chlorophenyl)aminoacetamido)-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamideβ-tubulin polymerization73% at IC50[1]
Compound 2 4-Amino-5-(2-benzylidenehydrazinocarbonyl)-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamideβ-tubulin polymerization86% at IC50[1]
Compound 6 2-Alkoxycarbonyl-3-arylamino-5-substituted thiopheneTubulin assemblyIC50 = 1.2 µM[3]

Experimental Protocols

Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides an efficient route to polysubstituted 2-aminothiophenes.[4]

Materials:

  • 2-Pentanone

  • Cyanoacetamide

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pentanone (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.

  • To this solution, add elemental sulfur (1 equivalent).

  • Slowly add morpholine (catalytic amount, e.g., 0.2 equivalents) to the stirred mixture.

  • Heat the reaction mixture to 50-60°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the crude product with cold ethanol and then water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain pure 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

G Gewald Reaction Workflow reagents 2-Pentanone + Cyanoacetamide + Sulfur + Morpholine in Ethanol reaction Heat at 50-60°C (2-4 hours) reagents->reaction workup Cool to Room Temperature Precipitate/Add Water reaction->workup filtration Filter Crude Product workup->filtration purification Recrystallize from Ethanol filtration->purification product 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide purification->product G VEGFR-2 Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide (Proposed Inhibitor) Inhibitor->VEGFR2 Inhibits (ATP-binding site) RAS Ras PLCg->RAS AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Angiogenesis Angiogenesis Migration->Angiogenesis G Experimental Workflow for Inhibitor Screening start Synthesize and Characterize Test Compound in_vitro_kinetics In Vitro Kinase Assay (VEGFR-2) start->in_vitro_kinetics in_vitro_tubulin In Vitro Tubulin Polymerization Assay start->in_vitro_tubulin cytotoxicity Cell Viability Assay (e.g., MTT on Cancer Cell Lines) start->cytotoxicity ic50_kinetics Determine IC50 (VEGFR-2 Inhibition) in_vitro_kinetics->ic50_kinetics ic50_tubulin Determine IC50 (Tubulin Polymerization) in_vitro_tubulin->ic50_tubulin ic50_cytotoxicity Determine IC50 (Cytotoxicity) cytotoxicity->ic50_cytotoxicity lead_optimization Lead Optimization ic50_kinetics->lead_optimization ic50_tubulin->lead_optimization ic50_cytotoxicity->lead_optimization

References

Application Notes and Protocols for High-Throughput Screening of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of 2-aminothiophene have been identified as promising selective inhibitors, receptors, and modulators for various therapeutic targets.[2] This application note provides detailed protocols for high-throughput screening (HTS) of a library of novel 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide derivatives.

Given the structural features of this compound class, two primary target families are of high interest: Protein Kinases and G-Protein Coupled Receptors (GPCRs). Dysregulation of kinase signaling is a hallmark of cancer and inflammatory diseases, making kinase inhibitors a major focus of drug discovery.[3][4] Similarly, GPCRs are the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[5][6][7] Recent studies have specifically highlighted 2-aminothiophene derivatives as potential kinase inhibitors and allosteric modulators of GPCRs.[8][9][10][11]

These protocols outline both a biochemical assay for identifying kinase inhibitors and a cell-based assay for detecting GPCR modulators, providing a comprehensive screening strategy to elucidate the therapeutic potential of this promising compound class.

Data Presentation: Summary of Screening Results

The following tables summarize hypothetical quantitative data from primary screens of a library of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide derivatives against a representative kinase (Src Kinase) and a GPCR (Dopamine D2 Receptor).

Table 1: Biochemical Screen for Src Kinase Inhibition

Compound IDDerivative SubstitutionAssay TypeIC50 (nM)
AEMTC-001R = PhenylHTRF85
AEMTC-002R = 4-ChlorophenylHTRF25
AEMTC-003R = 4-MethoxyphenylHTRF250
AEMTC-004R = Pyridin-2-ylHTRF150
AEMTC-005R = CyclohexylHTRF>10,000
Dasatinib (Control)-HTRF5

Table 2: Cell-Based Screen for Dopamine D2 Receptor Modulation

Compound IDDerivative SubstitutionAssay TypeEC50 (nM) (PAM activity)% Max Response (vs. Endogenous Ligand)
AEMTC-001R = PhenylCalcium Flux550110%
AEMTC-002R = 4-ChlorophenylCalcium Flux>10,000N/A
AEMTC-003R = 4-MethoxyphenylCalcium Flux120125%
AEMTC-004R = Pyridin-2-ylCalcium Flux800105%
AEMTC-005R = CyclohexylCalcium Flux2,50095%
Endogenous Ligand-Calcium Flux10100%

Experimental Protocols

Protocol 1: High-Throughput Screening for Src Kinase Inhibitors using HTRF Assay

This protocol describes a robust, homogeneous time-resolved fluorescence (HTRF) assay for identifying inhibitors of Src kinase, a non-receptor tyrosine kinase.[3]

1. Materials and Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Enzyme: Recombinant human Src kinase.

  • Substrate: Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).

  • ATP Solution: Adenosine 5'-triphosphate prepared in Kinase Buffer.

  • Detection Reagents:

    • Europium cryptate-labeled anti-phosphotyrosine antibody (Donor).

    • Streptavidin-XL665 (Acceptor).

  • Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA.[3]

  • Test Compounds: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide derivatives dissolved in 100% DMSO.

  • Control Inhibitor: Dasatinib or another known Src inhibitor.

  • Assay Plates: 384-well low-volume white microplates.

2. Experimental Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each test compound, control inhibitor, or DMSO (vehicle control) into the wells of a 384-well assay plate.

  • Enzyme Addition: Add 5 µL of Src kinase solution (e.g., 2X final concentration) in Kinase Buffer to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of a 2X substrate/ATP solution in Kinase Buffer to each well to initiate the kinase reaction. Final concentrations should be optimized, but typical starting points are near the Km for ATP (e.g., 10 µM) and substrate (e.g., 100 nM).

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Add 10 µL of the detection reagent mixture (Europium anti-phosphotyrosine antibody and Streptavidin-XL665 diluted in Detection Buffer) to each well. This stops the kinase reaction and initiates the FRET signal generation.[3]

  • Signal Development: Cover the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

3. Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data using the vehicle control (0% inhibition) and a saturating concentration of the control inhibitor (100% inhibition).

  • Percentage inhibition is calculated as: 100 * (1 - (Ratio_compound - Ratio_100%_inhibition) / (Ratio_0%_inhibition - Ratio_100%_inhibition))

  • Plot percentage inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based HTS for GPCR Allosteric Modulators using a Calcium Flux Assay

This protocol details a cell-based assay to identify positive allosteric modulators (PAMs) of the Dopamine D2 receptor, a Gαi-coupled GPCR. The assay utilizes a stable cell line co-expressing the D2 receptor and a promiscuous G-protein (e.g., Gα16) to redirect the signal through the Gαq pathway, leading to a measurable calcium release.

1. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D2 receptor and a promiscuous G-protein.

  • Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and selection agents.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-8 NW or similar no-wash calcium-sensitive dye.

  • Endogenous Agonist: Dopamine.

  • Test Compounds: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide derivatives dissolved in 100% DMSO.

  • Assay Plates: 384-well black, clear-bottom microplates.

2. Experimental Procedure:

  • Cell Plating: Seed the cells into 384-well assay plates at an optimized density (e.g., 10,000 cells/well) and incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove the culture medium and add 20 µL of the calcium indicator dye solution prepared in Assay Buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer the assay plates to a fluorescence imaging plate reader (e.g., FLIPR, FDSS). Add 5 µL of test compound solution (5X final concentration) to the wells.

  • PAM Screening:

    • Incubate the cells with the test compounds for 2-15 minutes.

    • Add 5 µL of the endogenous agonist (Dopamine) at a sub-maximal concentration (e.g., EC20) to stimulate the receptor.

  • Signal Detection: Monitor the fluorescence intensity (typically Ex/Em = 490/525 nm) before and after the addition of the agonist. The change in fluorescence indicates intracellular calcium mobilization.

3. Data Analysis:

  • The response is measured as the change in relative fluorescence units (RFU) from baseline to the peak after agonist addition.

  • Normalize the data using wells with agonist alone (0% potentiation) and wells with a saturating concentration of a known PAM or the maximal agonist response (100% potentiation).

  • Percentage potentiation is calculated relative to the EC20 agonist response.

  • For active compounds, plot the percentage potentiation against compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Mandatory Visualizations

Caption: A generic kinase signaling pathway inhibited by an AEMTC derivative.

HTS_Workflow start Start: Compound Library (AEMTC Derivatives) primary Primary HTS (Single Concentration) start->primary data_analysis1 Data Analysis: Identify 'Hits' primary->data_analysis1 hit_confirm Hit Confirmation (Re-test from powder) data_analysis1->hit_confirm Active sar Structure-Activity Relationship (SAR) data_analysis1->sar Inactive dose_response Dose-Response Assay (IC50 / EC50 Determination) hit_confirm->dose_response data_analysis2 Data Analysis: Potency & Efficacy dose_response->data_analysis2 secondary Secondary / Orthogonal Assays (e.g., Selectivity Profiling) data_analysis2->secondary Potent & Efficacious secondary->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical high-throughput screening cascade for hit identification.

GPCR_PAM_Assay cluster_workflow Cell-Based Assay Workflow cluster_logic Logical Relationship plate_cells 1. Plate Cells in 384-well plate dye_load 2. Load Cells with Calcium-sensitive Dye plate_cells->dye_load add_compound 3. Add AEMTC Derivative (Potential PAM) dye_load->add_compound add_agonist 4. Add EC20 Agonist (e.g., Dopamine) add_compound->add_agonist readout 5. Measure Fluorescence (Calcium Signal) add_agonist->readout no_pam Agonist (EC20) Alone low_signal Low Ca++ Signal no_pam->low_signal with_pam Agonist (EC20) + PAM high_signal High Ca++ Signal with_pam->high_signal

Caption: Workflow and logic for a GPCR positive allosteric modulator (PAM) assay.

References

Application Note & Protocol: Recrystallization of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the purification of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via recrystallization, a critical technique for achieving high purity of solid compounds essential for research and drug development.

Introduction

Recrystallization is a fundamental purification technique used to separate a crystalline compound from its impurities. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For thiophene carboxamide derivatives, which are significant intermediates in the synthesis of various pharmacologically active compounds, achieving high purity is paramount.[1][2][3] This protocol outlines a systematic approach to the recrystallization of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Key Principles of Recrystallization

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.

  • Impurities should either be insoluble in the hot solvent or remain soluble at low temperatures.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Commonly used solvents for the recrystallization of 2-aminothiophene derivatives include ethanol, methanol, and isopropanol.[4][5][6][7]

Experimental Protocol

This protocol details a general procedure for the recrystallization of a solid thiophene carboxamide derivative.[1]

3.1. Materials and Equipment

  • Crude 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

  • Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

  • Spatula

  • Test tubes for solubility testing

3.2. Step-by-Step Procedure

Step 1: Solvent Selection

  • Place a small amount (e.g., 10-20 mg) of the crude 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves at room temperature, the solvent is not suitable.

  • If the compound is insoluble at room temperature, gently heat the test tube and observe the solubility. An ideal solvent will completely dissolve the compound upon heating.

  • Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

Step 2: Dissolution

  • Place the crude 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide into an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with gentle swirling or magnetic stirring.

  • Continue adding the solvent until the compound just dissolves completely. Avoid adding an excess of solvent to maximize the yield.

Step 3: Decolorization (Optional)

  • If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.

Step 4: Hot Filtration (Optional)

  • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and filter paper to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

Step 5: Crystallization

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

Step 6: Isolation of Crystals

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

Step 7: Drying

  • Dry the crystals thoroughly. This can be achieved by air drying on the filter paper or by placing them in a desiccator under vacuum.

Data Presentation

The following table summarizes hypothetical solubility data for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide in various solvents to aid in solvent selection. Note: This data is illustrative and should be determined experimentally.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterInsolubleSlightly SolublePoor
EthanolSlightly SolubleVery SolubleGood
MethanolSolubleVery SolublePoor (for single solvent)
IsopropanolSlightly SolubleSolubleGood
AcetoneSolubleVery SolublePoor (for single solvent)
Ethyl AcetateSparingly SolubleSolublePossible
HexaneInsolubleInsolublePoor

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for the recrystallization process.

Recrystallization_Workflow start Start: Crude Compound solvent_selection Step 1: Solvent Selection (Test Solubility) start->solvent_selection dissolution Step 2: Dissolution (Add hot solvent) solvent_selection->dissolution decolorization Step 3: Decolorization (Optional: Add Activated Charcoal) dissolution->decolorization hot_filtration Step 4: Hot Filtration (Optional: Remove Impurities) decolorization->hot_filtration If charcoal added crystallization Step 5: Crystallization (Slow Cooling) decolorization->crystallization If no charcoal hot_filtration->crystallization isolation Step 6: Isolation (Vacuum Filtration) crystallization->isolation drying Step 7: Drying isolation->drying end End: Pure Crystals drying->end

Caption: Workflow for the recrystallization of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors from a 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them a primary focus for therapeutic intervention. The 2-aminothiophene-3-carboxamide scaffold has been identified as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of novel kinase inhibitors based on the 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide core.

The methodologies described herein cover the chemical synthesis, in vitro kinase activity assessment, and cellular proliferation assays, offering a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents. While specific biological data for inhibitors derived directly from the 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide scaffold is not extensively available in public literature, the provided data for structurally related compounds serve as a valuable reference for guiding drug discovery efforts.

Data Presentation: Inhibitory Activity of Representative Thiophene-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from the broader 2-aminothiophene-3-carboxamide scaffold. This data is intended to be representative and to highlight the potential of this class of compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Thiophene-3-Carboxamide Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
THP-01JNK11400Staurosporine50
THP-02EGFR94.44Erlotinib5
THP-03aPKCζ32Staurosporine20
THP-04VEGFR-275Sorafenib45

Note: The data presented are representative values compiled from literature sources for illustrative purposes and for structurally related compounds.

Table 2: Anti-proliferative Activity of Thiophene Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
TPC-AHCT1163.20Doxorubicin0.8
TPC-BMCF-78.5Doxorubicin1.2
TPC-CHepG23.11Doxorubicin0.9
TPC-DPC-32.15Doxorubicin1.5

Note: The data is for representative thiophene derivatives and should be considered as a guideline for the potential of the 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via Gewald Reaction

The Gewald reaction is a multicomponent condensation that provides a straightforward method for synthesizing polysubstituted 2-aminothiophenes.

Materials:

  • 3-Pentanone (ethyl methyl ketone)

  • Cyanoacetamide

  • Elemental sulfur

  • Morpholine or Diethylamine (base catalyst)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, combine 3-pentanone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine or diethylamine to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 50-60°C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the desired 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[1][2][3]

Materials:

  • Target kinase and its specific substrate

  • Test compound (dissolved in 100% DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Km for the target kinase)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.

  • Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Following the kinase reaction, add 10 µL of the luminescent kinase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the anti-proliferative effects of a compound on cancer cell lines.[4][5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same percentage of DMSO as the test compounds) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Inhibitor Thiophene-based Kinase Inhibitor Inhibitor->RAF GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Ligand Ligand->RTK Binding

Caption: A generic receptor tyrosine kinase (RTK) signaling cascade.

Experimental Workflow

Start Compound Design Synthesis Chemical Synthesis (Gewald Reaction) Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitroAssay In Vitro Kinase Inhibition Assay Purification->InVitroAssay DataAnalysis1 IC50 Determination InVitroAssay->DataAnalysis1 CellBasedAssay Cell-Based Proliferation Assay DataAnalysis1->CellBasedAssay Potent Compounds DataAnalysis2 IC50 Determination CellBasedAssay->DataAnalysis2 SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis2->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Start

Caption: Workflow for kinase inhibitor development.

Structure-Activity Relationship (SAR)

cluster_scaffold 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide Scaffold cluster_modifications Potential Modifications cluster_activity Impact on Activity Scaffold Core Scaffold R1 R1 (Amide substituent) Scaffold->R1 R2 R2 (Thiophene C4-ethyl) Scaffold->R2 R3 R3 (Thiophene C5-methyl) Scaffold->R3 Potency Potency R1->Potency Bulky aromatic groups may increase potency Selectivity Selectivity R2->Selectivity Alkyl size can influence selectivity R3->Potency Small alkyl groups often tolerated

Caption: Hypothetical Structure-Activity Relationship (SAR).

References

Application Notes and Protocols: Functionalization of the Amino Group in 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the primary amino group of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. This scaffold is a valuable building block in medicinal chemistry, and modification of its 2-amino group allows for the synthesis of a diverse range of derivatives with potential biological activity. The following sections detail the synthesis of urea and thiourea derivatives, key intermediates for the development of novel therapeutic agents.

Overview of Amino Group Functionalization

The 2-amino group of the thiophene ring is nucleophilic and readily reacts with various electrophiles. This reactivity allows for a wide range of chemical modifications, including acylation, alkylation, sulfonylation, and the formation of ureas and thioureas. These transformations are crucial for exploring the structure-activity relationships (SAR) of thiophene-based compounds in drug discovery programs.

This document focuses on the reaction of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide with isocyanates and isothiocyanates to yield the corresponding urea and thiourea derivatives. These reactions can be efficiently carried out using microwave irradiation, which often leads to shorter reaction times and improved yields.

Synthesis of Urea and Thiourea Derivatives

The reaction of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide with various isocyanates and isothiocyanates provides a straightforward method for the synthesis of a library of urea and thiourea derivatives. These reactions typically proceed via a nucleophilic attack of the 2-amino group on the electrophilic carbon of the isocyanate or isothiocyanate.

A general reaction scheme is presented below:

G cluster_0 Functionalization of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide start 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide product 2-(3-Substituted-(thio)ureido)- 4-ethyl-5-methylthiophene-3-carboxamide start->product Microwave Irradiation reagent R-N=C=X (Isocyanate, X=O) (Isothiocyanate, X=S)

Caption: General reaction for the synthesis of urea and thiourea derivatives.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of representative urea and thiourea derivatives based on protocols for the analogous 4,5-dimethyl compound.

Table 1: Synthesis of 2-(3-Substituted-ureido)-4-ethyl-5-methylthiophene-3-carboxamides

Compound IDR GroupReagentSolventPower (W)Time (min)Yield (%)M.p. (°C)
Urea-1 PhenylPhenyl isocyanateDMA7003-565-90>300
Urea-2 4-Nitrophenyl4-Nitrophenyl isocyanateDMA7003-565-90>300
Urea-3 3-Chlorophenyl3-Chlorophenyl isocyanateDMA7003-565-90>300
Urea-4 2-Methylphenyl2-Methylphenyl isocyanateDMA7003-565-90>300

Table 2: Synthesis of 2-(3-Substituted-thioureido)-4-ethyl-5-methylthiophene-3-carboxamides

Compound IDR GroupReagentSolventPower (W)Time (min)Yield (%)M.p. (°C)
Thiourea-1 4-Nitrophenyl4-Nitrophenyl isothiocyanateNone7006Good210-212
Thiourea-2 AllylAllyl isothiocyanateNone7006Good178-180

Note: The yields and melting points are based on the reactions of 2-amino-4,5-dimethylthiophene-3-carboxamide and are expected to be similar for the 4-ethyl-5-methyl analogue.

Experimental Protocols

The following are detailed protocols for the synthesis of urea and thiourea derivatives of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

General Protocol for the Synthesis of Urea Derivatives (Urea-1 to Urea-4)

This protocol describes a microwave-assisted synthesis in the presence of a solvent.

G cluster_workflow Workflow for Urea Synthesis A Mix 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide (1 equiv.) and the corresponding isocyanate (1.5 equiv.) in DMA. B Subject the mixture to microwave irradiation (700 W, 3-5 min). A->B C Monitor reaction completion by TLC. B->C D Add cyclohexane to the cooled reaction mixture. C->D E Collect the crude product by filtration. D->E F Recrystallize from ethanol to obtain the pure product. E->F

Caption: Experimental workflow for the synthesis of urea derivatives.

Procedure:

  • In a microwave reaction vessel, combine 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide (1 equivalent) and the appropriate isocyanate (1.5 equivalents).

  • Add a minimal amount of dimethylacetamide (DMA) to dissolve the reactants.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 700 W for 3-5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Chloroform:Methanol 95:5).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add cyclohexane to precipitate the product.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield the pure 2-(3-substituted-ureido)-4-ethyl-5-methylthiophene-3-carboxamide.

General Protocol for the Synthesis of Thiourea Derivatives (Thiourea-1 and Thiourea-2)

This protocol describes a solvent-free microwave-assisted synthesis.

G cluster_workflow Workflow for Thiourea Synthesis A Mix 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide (1 equiv.) and the corresponding isothiocyanate (1.5 equiv.) in a microwave vessel. B Subject the mixture to microwave irradiation (700 W, 6 min). A->B C Monitor reaction completion by TLC. B->C D Collect the crude product. C->D E Recrystallize from ethanol/ethyl acetate to obtain the pure product. D->E

Application Note and Protocol for Microwave-Assisted Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide using microwave-assisted organic synthesis (MAOS). This method, based on the Gewald three-component reaction, offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[1][2] The 2-aminothiophene scaffold is a "privileged structure" in medicinal chemistry, serving as a crucial building block for various therapeutic agents.[2]

Reaction Principle: The Gewald Three-Component Reaction

The synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is achieved through the microwave-assisted Gewald reaction. This is a multi-component reaction involving the condensation of a ketone (3-pentanone), an active methylene nitrile (2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[3] The generally accepted mechanism involves an initial Knoevenagel condensation between the ketone and the active methylene nitrile, followed by the addition of sulfur and subsequent cyclization to form the desired 2-aminothiophene product.[2] Microwave irradiation has been shown to significantly accelerate this reaction sequence.[1][2][4]

Data Presentation: Reagents and Reaction Conditions

The following tables summarize the necessary reagents and optimized microwave-assisted reaction conditions for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Table 1: Reagent Specifications

ReagentChemical FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
3-PentanoneC₅H₁₀O86.131.0As required
2-CyanoacetamideC₃H₄N₂O84.081.0As required
SulfurS32.061.1As required
MorpholineC₄H₉NO87.121.0As required
EthanolC₂H₅OH46.07-3 mL

Table 2: Microwave Reactor Parameters

ParameterValue
Temperature120 °C
PressureMonitored (typically < 20 bar)
Reaction Time10 - 30 minutes
Power100 - 300 W (variable)
StirringHigh

Experimental Protocol

This protocol is a generalized procedure based on commonly reported methods for the Gewald reaction.[2]

Materials:

  • 3-Pentanone

  • 2-Cyanoacetamide

  • Elemental sulfur (powder)

  • Morpholine

  • Ethanol (absolute)

  • Microwave synthesizer with appropriate reaction vials (e.g., 10 mL) and magnetic stir bars

  • Ethyl acetate (for extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-pentanone (1.0 mmol), 2-cyanoacetamide (1.0 mmol), elemental sulfur (1.1 mmol), and morpholine (1.0 mmol).

  • Add 3 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10-30 minutes with high stirring.[2]

  • Monitor the reaction progress by TLC if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.[2]

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).[1]

Visualizations

Experimental Workflow:

experimental_workflow reagents 1. Reagent Addition (3-Pentanone, 2-Cyanoacetamide, Sulfur, Morpholine, Ethanol) mw_reaction 2. Microwave Irradiation (120°C, 10-30 min) reagents->mw_reaction workup 3. Work-up (Extraction with Ethyl Acetate, Washes) mw_reaction->workup purification 4. Purification (Column Chromatography) workup->purification characterization 5. Characterization (NMR, MS, m.p.) purification->characterization product Pure Product characterization->product

Caption: General experimental workflow for the microwave-assisted synthesis.

Proposed Signaling Pathway (Reaction Mechanism):

gewald_reaction cluster_reactants Reactants ketone 3-Pentanone knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile 2-Cyanoacetamide nitrile->knoevenagel sulfur Sulfur michael Michael Addition of Sulfur sulfur->michael base Morpholine base->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate intermediate->michael cyclization Cyclization & Tautomerization michael->cyclization product 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide cyclization->product

Caption: Proposed mechanism of the Gewald reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide?

A1: The most widely used and versatile method is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (3-pentanone), an active methylene nitrile (2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[1][2][3] The reaction is known for its operational simplicity and the availability of starting materials.[4]

Q2: My reaction yield is consistently low. What are the most critical parameters to investigate?

A2: Low yields in the Gewald reaction can often be attributed to several factors. The most critical parameters to examine are:

  • Base Selection: The choice and amount of the basic catalyst are crucial. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine for this reaction.[1]

  • Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products. While some Gewald reactions proceed at room temperature, gentle heating is often required. However, excessive temperatures can promote the formation of unwanted byproducts.

  • Solvent Polarity: The solvent plays a key role in dissolving the reactants, particularly sulfur, and influencing the reaction mechanism. Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used.[4]

  • Purity of Reactants: Ensure that the 3-pentanone, 2-cyanoacetamide, and sulfur are of high purity, as impurities can interfere with the reaction.

Q3: I am observing the formation of a significant amount of a byproduct that is difficult to separate. What could it be and how can I minimize it?

A3: A common side reaction in the Gewald synthesis is the dimerization of the Knoevenagel condensation intermediate (the α,β-unsaturated nitrile). This is particularly prevalent under certain reaction conditions. To minimize the formation of this dimer, you can try the following:

  • Control the reaction temperature: Avoid excessively high temperatures.

  • Optimize the rate of addition of the base: Adding the base slowly can sometimes disfavor the dimerization reaction.

  • Modify the solvent: The choice of solvent can influence the relative rates of the desired cyclization and the undesired dimerization.

Q4: How can I effectively purify the final product, 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide?

A4: The two most common and effective purification techniques for this class of compounds are recrystallization and column chromatography.

  • Recrystallization: This is often the preferred method for obtaining highly pure solid material. A suitable solvent system should be chosen where the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvent systems for recrystallization include ethanol, methanol, or mixtures like ethyl acetate/hexane.[1]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful alternative. A solvent system of appropriate polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, can be used to separate the desired product from impurities.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Incomplete Knoevenagel condensation (the initial step).- Ensure the base is active and used in the correct stoichiometric amount.- Consider switching to a more effective base, such as morpholine or piperidine.- Gently warm the reaction mixture to facilitate the condensation.
Low reactivity of elemental sulfur.- Ensure the sulfur is finely powdered to maximize surface area.- Use a solvent that effectively dissolves sulfur, such as DMF or ethanol.- Increase the reaction temperature moderately (e.g., to 50-60 °C).
Incorrect reaction conditions.- Verify the stoichiometry of all reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Multiple Products/Impure Product Dimerization of the α,β-unsaturated nitrile intermediate.- Lower the reaction temperature.- Add the base catalyst portion-wise or via a syringe pump over a period of time.
Thermal decomposition of the product or intermediates.- Avoid excessive heating and prolonged reaction times.- Consider running the reaction at a lower temperature for a longer duration.
Unreacted starting materials present in the final product.- Ensure the reaction has gone to completion by TLC monitoring.- Optimize the stoichiometry, potentially using a slight excess of one of the reactants.
Difficulty in Product Isolation/Purification The product is an oil or does not crystallize easily.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- If recrystallization fails, purify by column chromatography.
The product is highly soluble in the recrystallization solvent.- Choose a less polar solvent system for recrystallization.- Cool the recrystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation.
The product co-elutes with impurities during column chromatography.- Optimize the eluent system for column chromatography by testing different solvent mixtures and gradients with TLC.- Ensure the column is packed properly to avoid channeling.

Data Presentation

Table 1: Effect of Different Bases on the Yield of 2-Aminothiophene Derivatives

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineMethanol45370-85[1]
DiethylamineEthanolReflux352[7]
TriethylamineWaterRoom Temp-75-98[5]
Piperidinium Borate (20 mol%)Ethanol1000.4296[8]

Note: Yields are for various 2-aminothiophene derivatives synthesized via the Gewald reaction and may vary for the specific target molecule.

Table 2: Effect of Solvent on the Yield of a Gewald Reaction

SolventTemperature (°C)Time (min)Yield (%)Reference
Ethanol1002596[8]
Water1004588[8]
Acetonitrile1004085[8]
Toluene1006072[8]
Dichloromethane10012045[8]
Tetrahydrofuran10012058[8]

Note: Data is for a model reaction of cyclohexanone, malononitrile, and sulfur with a piperidinium borate catalyst.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via the Gewald Reaction

This protocol is adapted from the synthesis of the closely related 2-amino-4,5-dimethylthiophene-3-carboxamide.

Materials:

  • 3-Pentanone

  • 2-Cyanoacetamide

  • Elemental Sulfur (powdered)

  • Morpholine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-pentanone (1 equivalent), 2-cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • To this stirred suspension, add morpholine (1 equivalent) dropwise at room temperature.

  • After the addition of morpholine, heat the reaction mixture to 50-60°C.

  • Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography.

Protocol 2: Purification by Recrystallization

  • Transfer the crude 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of the purified product should form.

  • To maximize the yield, place the flask in an ice bath for 30 minutes to an hour.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Protocol 3: Purification by Column Chromatography

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of appropriate polarity. A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Gewald Reaction cluster_workup Work-up & Purification 3-Pentanone 3-Pentanone Reaction_Mixture One-Pot Reaction in Ethanol (50-60°C) 3-Pentanone->Reaction_Mixture 2-Cyanoacetamide 2-Cyanoacetamide 2-Cyanoacetamide->Reaction_Mixture Sulfur Sulfur Sulfur->Reaction_Mixture Morpholine Morpholine Morpholine->Reaction_Mixture Cooling Cool to Room Temperature Reaction_Mixture->Cooling Filtration Filtration / Concentration Cooling->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic Start Low Yield Issue Check_Condensation Check Knoevenagel Condensation (TLC for intermediate) Start->Check_Condensation Condensation_OK Condensation Successful? Check_Condensation->Condensation_OK Optimize_Base Optimize Base (e.g., Morpholine) Condensation_OK->Optimize_Base No Check_Sulfur Check Sulfur Reactivity Condensation_OK->Check_Sulfur Yes Optimize_Base->Check_Condensation Sulfur_OK Sulfur Addition/Cyclization OK? Check_Sulfur->Sulfur_OK Optimize_Temp_Solvent Optimize Temperature & Solvent Sulfur_OK->Optimize_Temp_Solvent No Check_Side_Products Check for Side Products (e.g., Dimer) Sulfur_OK->Check_Side_Products Yes Optimize_Temp_Solvent->Check_Sulfur Minimize_Side_Products Modify Conditions to Minimize (Lower Temp, Slow Addition) Check_Side_Products->Minimize_Side_Products Purification_Issue Check Purification Step Minimize_Side_Products->Purification_Issue Optimize_Purification Optimize Recrystallization Solvent or Chromatography Eluent Purification_Issue->Optimize_Purification Success Improved Yield Optimize_Purification->Success

Caption: Troubleshooting logic for improving product yield.

References

common side products in the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide?

A1: The synthesis proceeds via the Gewald reaction, a one-pot multicomponent condensation. The mechanism involves three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between 3-pentanone and cyanoacetamide forms an α,β-unsaturated nitrile intermediate.[1]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is also base-promoted.[1]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the final 2-amino-4-ethyl-5-methylthiophene-3-carboxamide product.[2]

Q2: What are the most common side products observed in this synthesis?

A2: The most frequently encountered side product is a dimer of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel condensation.[3][4] Under certain conditions, this dimer can become the predominant product.[3] Other potential impurities include unreacted starting materials and residual elemental sulfur.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. You can track the consumption of the starting materials (3-pentanone and cyanoacetamide) and the formation of the product.

Q4: What purification methods are recommended for the final product?

A4: The most common purification techniques are recrystallization and column chromatography.[1] For recrystallization, ethanol is often a suitable solvent.[5] To remove residual sulfur, washing the crude product with a solvent in which sulfur is soluble but the desired product is not can be effective.[1]

Troubleshooting Guide

Unsatisfactory yields or the presence of impurities are common challenges in the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. The following guide addresses specific issues with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (amine base).2. Low reaction temperature.3. Insufficient reaction time.1. Use a fresh, high-purity amine catalyst (e.g., morpholine or diethylamine).2. Ensure the reaction temperature is maintained at the recommended level (typically 45-50°C).3. Extend the reaction time and monitor progress by TLC.
High Percentage of Dimer Side Product 1. Suboptimal reaction conditions favoring dimerization of the Knoevenagel intermediate.[3] 2. Incorrect stoichiometry of reactants.1. Carefully control the reaction temperature and the rate of addition of the base.2. Ensure accurate measurement of all reactants. A stepwise procedure, where the Knoevenagel condensation is completed before the addition of sulfur, may reduce dimer formation.[3]
Presence of Unreacted Starting Materials 1. Incomplete reaction.2. Insufficient amount of catalyst or sulfur.1. Increase the reaction time or temperature slightly.2. Verify the stoichiometry of the catalyst and sulfur.
Yellow Precipitate (Elemental Sulfur) in Final Product 1. Inefficient removal during workup.1. Wash the crude product with a solvent that dissolves sulfur but not the product (e.g., carbon disulfide, with appropriate safety precautions).2. Recrystallize the product from a suitable solvent like ethanol.[1]

Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-aminothiophene-3-carboxamides, adapted for the specific synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Materials:

  • 3-Pentanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or Diethylamine)

  • Methanol (or Ethanol)

Procedure:

  • To a stirred mixture of 3-pentanone (0.05 mol), cyanoacetamide (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40°C.[6]

  • After the addition is complete, stir the reaction mixture at 45°C for 3 hours.[6]

  • Allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration and washed with cold ethanol.[6]

  • The crude product can be further purified by recrystallization from ethanol.[6]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction steps and the formation of the major side product.

Gewald_Reaction_Workflow Experimental Workflow for Gewald Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps 3-Pentanone 3-Pentanone Mixing Mixing 3-Pentanone->Mixing Cyanoacetamide Cyanoacetamide Cyanoacetamide->Mixing Sulfur Sulfur Sulfur->Mixing Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Mixing Heating (45°C) Heating (45°C) Mixing->Heating (45°C) Initiates Reaction Cooling Cooling Heating (45°C)->Cooling Product Precipitation Filtration Filtration Cooling->Filtration Isolate Crude Product Purification Purification Filtration->Purification Recrystallization Final Product Final Product Purification->Final Product

Caption: A flowchart of the experimental workflow for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Reaction_Pathway Gewald Reaction and Side Product Formation cluster_main Desired Reaction Pathway cluster_side Side Reaction A 3-Pentanone + Cyanoacetamide B Knoevenagel Intermediate (α,β-unsaturated nitrile) A->B Knoevenagel Condensation C Sulfur Adduct B->C Sulfur Addition E Knoevenagel Intermediate D 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide C->D Cyclization & Tautomerization F Dimer of Intermediate E->F Dimerization

Caption: The reaction pathway for the Gewald synthesis and the competing dimerization side reaction.

References

Technical Support Center: Purification of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Troubleshooting Guide

Issue 1: Low Yield After Initial Purification

Question Answer
My final yield of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is significantly lower than expected after recrystallization. What are the possible causes and solutions? Possible Causes: 1. Suboptimal Recrystallization Solvent: The compound may be too soluble in the chosen solvent, leading to significant loss in the mother liquor. Conversely, if the compound is not soluble enough, even at elevated temperatures, recovery will be poor.2. Incomplete Precipitation: The cooling process might be too rapid, or the final temperature not low enough to induce maximum precipitation.3. Premature Precipitation of Impurities: If a significant amount of impurity precipitates along with the product, it will necessitate further purification steps, each incurring some product loss.4. Adsorption onto Glassware: Highly colored impurities, in particular, can cause the product to adhere to the flask, which is then lost during transfers.Solutions: 1. Solvent Screening: Test a range of solvents or solvent mixtures to find the ideal system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for similar compounds include ethanol, isopropanol, and ethyl acetate.[1][2][3]2. Optimize Cooling: Allow the crystallization mixture to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.3. Hot Filtration: If impurities are observed to be insoluble in the hot solvent, perform a hot filtration to remove them before allowing the solution to cool.4. Charcoal Treatment: If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb them.

Issue 2: Persistent Impurities Detected by Analytical Methods (e.g., NMR, LC-MS)

Question Answer
Despite purification, I still see peaks in my NMR/LC-MS that correspond to impurities. What are these likely to be and how can I remove them? Common Impurities: 1. Unreacted Starting Materials: Such as 2-butanone, cyanoacetamide, and elemental sulfur.2. Dimeric Byproducts: The Gewald reaction is known to sometimes produce dimeric side products.[4][5]3. Residual Sulfur: Elemental sulfur can be difficult to remove completely and may persist through initial purification steps.[4]4. Side-Reaction Products: Small amounts of other thiophene derivatives formed through alternative reaction pathways.Purification Strategies: 1. Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column is commonly used for aminothiophene derivatives.[6][7] A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the target compound from less polar impurities like sulfur and more polar impurities.2. Recrystallization: If chromatography is not feasible or desirable, a second recrystallization from a different solvent system may be effective.3. Washing: Washing the crude product with a solvent in which sulfur is soluble but the desired product is not (e.g., carbon disulfide, with extreme caution, or toluene) can help remove residual sulfur.[4]

Issue 3: Oily Product or Failure to Crystallize

Question Answer
My product has oiled out during recrystallization or is an intractable oil after solvent removal. How can I induce crystallization? Troubleshooting Crystallization: 1. Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.2. Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the supersaturated solution to act as a seed for crystallization.3. Solvent Change: The current solvent may not be appropriate for crystallization. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent (an "anti-solvent") dropwise until turbidity persists. Then, allow it to stand.4. Trituration: Add a small amount of a non-solvent to the oil and stir or sonicate. This can sometimes induce the formation of a solid precipitate which can then be filtered and further purified.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide? A1: While specific data for this exact compound is not readily available in the searched literature, analogous 2-aminothiophene-3-carboxamides are typically white to pale yellow or cream-colored crystalline solids or powders.[8] The melting point would be a sharp range, which for similar structures can vary widely but is often above 100°C. For instance, 2-Amino-4-methylthiophene-3-carboxamide has a melting point of 179.5-185.5°C.[8]

Q2: What analytical techniques are recommended for assessing the purity of the final product? A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and detect trace impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: Are there any specific safety precautions I should take during the purification process? A3: Yes, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. If using volatile or flammable organic solvents, all work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust from the solid product and solvent vapors. Consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: Can this compound degrade during purification? A4: 2-Aminothiophenes are generally stable compounds. However, prolonged exposure to high heat or strong acidic or basic conditions could potentially lead to degradation. It is advisable to use moderate temperatures during recrystallization and to handle the compound under neutral pH conditions where possible.

Data Presentation

Table 1: Physicochemical Properties of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-4-ethyl-5-methylthiophene-3-carboxamide (Target) C₈H₁₂N₂OS184.26Not specified in resultsLikely a crystalline solid
2-Amino-4-methylthiophene-3-carboxamideC₆H₈N₂OS156.21179.5-185.5White to cream or pale yellow crystals/powder[8]
Ethyl 2-amino-4-methylthiophene-3-carboxylateC₈H₁₁NO₂S185.2576-79Yellow crystals[6]
Elemental Sulfur (Impurity)S₈256.52115.2Yellow solid
2-Butanone (Starting Material)C₄H₈O72.11-86Colorless liquid
Cyanoacetamide (Starting Material)C₃H₄N₂O84.08119-122White crystalline powder

Note: Data for the target compound is predicted based on its structure. Data for other compounds is from literature sources.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point. Avoid using a large excess of solvent.

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to elute very non-polar impurities like residual sulfur.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Visualizations

Purification_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Crude Product Obtained recrystallize Attempt Recrystallization start->recrystallize analyze Analyze Purity (TLC, NMR, LC-MS) recrystallize->analyze pure Product is Pure analyze->pure Yes impure Impurities Present analyze->impure No oily Product Oiled Out / Failed to Crystallize impure->oily low_yield Low Yield impure->low_yield Purity OK, but... column_chrom Perform Column Chromatography impure->column_chrom Significant Impurity induce_cryst Induce Crystallization (Scratch, Seed, Triturate) oily->induce_cryst Yes oily->column_chrom No analyze2 Re-analyze Purity induce_cryst->analyze2 optimize_recryst Optimize Recrystallization (Solvent, Cooling Rate) low_yield->optimize_recryst Yes low_yield->column_chrom No optimize_recryst->analyze2 column_chrom->analyze2 analyze2->pure Purity OK analyze2->impure Still Impure (Consult Supervisor) Gewald_Side_Reactions cluster_reactants Starting Materials cluster_impurities Sources of Impurities ketone 2-Butanone knoevenagel Knoevenagel Condensation Intermediate ketone->knoevenagel unreacted Unreacted Starting Materials ketone->unreacted nitrile Cyanoacetamide nitrile->knoevenagel nitrile->unreacted sulfur Sulfur (S₈) gewald_path Gewald Cyclization sulfur->gewald_path sulfur->unreacted base Base (e.g., Morpholine) base->knoevenagel base->gewald_path knoevenagel->gewald_path dimer Dimerization of Intermediate knoevenagel->dimer Side Reaction product Desired Product: 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide gewald_path->product side_product Other Thiophene Isomers gewald_path->side_product Alternative Cyclization start_node Reaction Mixture

References

optimizing reaction conditions for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide via the Gewald three-component reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

A: Low or no yield in the Gewald synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is a common issue that can stem from several factors. Follow this troubleshooting guide to diagnose and resolve the problem.

Possible Causes and Solutions:

  • Inefficient Initial Condensation: The first step of the Gewald reaction is a Knoevenagel condensation between the ketone (2-pentanone) and the active methylene compound (cyanoacetamide).[1] If this step is inefficient, the overall yield will be poor.

    • Base Selection: The choice and amount of base are critical.[2] Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine are commonly used.[2] Consider screening different bases to find the most effective one for your specific setup.

    • Water Removal: The condensation produces water, which can inhibit the reaction. While not always necessary, if you suspect this is an issue, consider using a Dean-Stark apparatus or adding a dehydrating agent.[2]

    • Confirmation: You can run a small-scale reaction of just 2-pentanone and cyanoacetamide with the base and monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or LC-MS to confirm the success of this initial step.[3]

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to dissolve and react with the intermediate formed in the first step.

    • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally effective as they help to dissolve the reaction components and elemental sulfur.[2][3][4]

    • Temperature: Gently heating the reaction mixture, typically to a range of 40-60 °C, can improve the solubility and reactivity of sulfur.[2][5] However, be cautious as excessive heat can lead to side reactions.[2][3] It is advisable to screen a range of temperatures to find the optimal condition.[3]

  • Side Reactions: Competing reactions can consume your starting materials or intermediates, thus lowering the yield of the desired product.

    • Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, which is a common side reaction that competes with the desired cyclization.[3] Adjusting the temperature or the rate of reagent addition might minimize this side reaction.[3]

  • Incorrect Stoichiometry or Reagent Purity:

    • Purity: Ensure that your 2-pentanone, cyanoacetamide, and sulfur are of high purity. Impurities can interfere with the reaction.

    • Measurement: Accurately measure the molar equivalents of your reactants.

Troubleshooting Workflow:

Troubleshooting_Yield start Low/No Product Yield check_condensation Check Knoevenagel Condensation (TLC/LC-MS of ketone + nitrile + base) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_base Optimize Base (Screen Piperidine, Morpholine, Triethylamine) condensation_ok->optimize_base No check_sulfur Check Sulfur Reactivity condensation_ok->check_sulfur Yes optimize_base->check_condensation sulfur_ok Sulfur Reactivity Issue? check_sulfur->sulfur_ok optimize_temp_solvent Optimize Temperature & Solvent (40-60°C, Ethanol, Methanol, DMF) sulfur_ok->optimize_temp_solvent Yes check_side_reactions Investigate Side Reactions (TLC/LC-MS for byproducts) sulfur_ok->check_side_reactions No optimize_temp_solvent->check_side_reactions end_success Yield Improved optimize_temp_solvent->end_success adjust_conditions Adjust Reaction Conditions (e.g., lower temperature, slower addition) check_side_reactions->adjust_conditions adjust_conditions->end_success end_fail Consult Further Literature adjust_conditions->end_fail

Caption: Troubleshooting workflow for low product yield.

Issue 2: Difficulty in Product Purification

Q: I am having trouble isolating a pure product from the crude reaction mixture. What are the best purification strategies?

A: Purification of 2-aminothiophenes can be challenging due to the presence of unreacted starting materials, intermediates, and side products.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[2]

    • Recommended Solvents: Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2] You may need to screen a few different solvent systems to find the one that gives the best crystal quality and yield.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a good alternative.

    • Eluent Systems: A common mobile phase is a mixture of hexane and ethyl acetate.[6] You will need to determine the optimal ratio by running TLC plates first.

Common Impurities and Their Removal:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you may have residual 2-pentanone, cyanoacetamide, and sulfur. Most of these can be removed by a combination of washing the crude product and recrystallization.

  • Knoevenagel Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.[2] Optimizing the reaction conditions (e.g., increasing temperature or reaction time after sulfur addition) can help consume this intermediate. If it persists, it can often be separated by column chromatography.

  • Side Products: Dimerization or polymerization products can be more difficult to remove.[2] Column chromatography is usually the most effective method for separating these from the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide?

A: The synthesis is a three-component Gewald reaction. The starting materials are:

  • Ketone: 2-Pentanone (also known as ethyl methyl ketone)

  • Active Methylene Compound: Cyanoacetamide

  • Sulfur Source: Elemental Sulfur (S₈)

Q2: What is the role of the base in this reaction?

A: The base, typically a secondary or tertiary amine, acts as a catalyst for the initial Knoevenagel condensation between 2-pentanone and cyanoacetamide.[2][7]

Q3: What are the optimal reaction conditions to start with?

A: A good starting point for optimization would be:

  • Solvent: Ethanol or Methanol[5]

  • Base: Morpholine or Triethylamine[2][5]

  • Temperature: Stirring at room temperature initially, followed by gentle heating to 45-50°C.[5]

  • Reaction Time: This can vary, but monitoring by TLC is recommended. Reaction times can range from a few hours to overnight.[5]

Q4: Are there any alternative, "greener" synthesis methods?

A: Yes, several more environmentally friendly approaches to the Gewald reaction have been explored.

  • Microwave Irradiation: This has been shown to significantly reduce reaction times and improve yields, especially for less reactive substrates.[1][2]

  • Ball-Milling: A solvent-free approach using a planetary ball mill has been demonstrated to produce 2-aminothiophenes in high yields and very short reaction times.[8]

  • Aqueous Conditions: Some methods utilize water as a solvent, often with the aid of ultrasound, presenting a greener alternative to organic solvents.[7]

Q5: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction. You can observe the consumption of the starting materials (2-pentanone and cyanoacetamide) and the appearance of the product spot. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

This is a generalized procedure and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentanone (1 molar equivalent), cyanoacetamide (1 molar equivalent), and elemental sulfur (1 molar equivalent).

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol (e.g., 30 mL for a 0.05 mol scale reaction).[5] Then, slowly add the basic catalyst, such as morpholine (e.g., 0.1 molar equivalents), to the stirred mixture.[5]

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 45°C for 3 hours.[5] The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash it with cold ethanol.[5] If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2][5]

Reaction Scheme:

Gewald_Reaction ketone 2-Pentanone plus1 + nitrile Cyanoacetamide plus2 + sulfur Sulfur (S₈) product 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide conditions Base (e.g., Morpholine) Solvent (e.g., Ethanol) Heat (45°C) cluster_reactants cluster_reactants cluster_reactants->product Gewald Reaction

Caption: Gewald synthesis of the target molecule.

Data Presentation

The following tables summarize reaction conditions and yields for the synthesis of similar 2-aminothiophenes via the Gewald reaction, which can serve as a reference for expected outcomes.

Table 1: Effect of Catalyst and Solvent on Yield

Ketone/AldehydeActive MethyleneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileL-proline (10)DMF60-84[4]
AcetoneEthyl CyanoacetateDiethylamineEthanol50385[6]
Various KetonesCyanoacetate EstersMorpholineMethanol45370-85[5]

Table 2: Comparison of Synthesis Methods

MethodCatalystSolventConditionsTimeYield (%)Reference
Conventional HeatingMorpholineEthanol45°C3 h70-85[5]
Microwave Irradiation--160 W10 minHigh[9]
Ball-MillingNoneNone750 rpm30 minup to 97[8]

References

troubleshooting guide for the synthesis of substituted aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Substituted Aminothiophenes

This guide provides troubleshooting assistance and answers to frequently asked questions for professionals engaged in the synthesis of substituted 2-aminothiophenes, primarily via the Gewald reaction.

Troubleshooting Guide

This section addresses common problems encountered during synthesis in a direct question-and-answer format.

Question 1: My reaction is not proceeding, or the product yield is extremely low. What are the first things I should check?

Answer: Low or no yield often points to issues in the initial and most critical phase of the Gewald reaction: the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the thiophene ring cannot be formed.

Initial Diagnostic Steps:

  • Verify Starting Material Quality: Ensure the carbonyl compound is free from impurities and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.[1][2]

  • Assess the Base Catalyst: The choice and amount of base are critical for the initial condensation.[2] Secondary amines like morpholine or piperidine are common, but some substrates may require different bases.[2]

  • Check for Condensation: Run a small-scale control reaction with only the carbonyl compound, active methylene nitrile, and base (without sulfur). Monitor the formation of the α,β-unsaturated nitrile intermediate using Thin-Layer Chromatography (TLC) or LC-MS to confirm this first step is successful.[1]

  • Water Removal: The condensation step produces water, which can inhibit the reaction. For sluggish reactions, consider using a Dean-Stark apparatus or adding a dehydrating agent.[2]

Question 2: The initial condensation appears to work, but the final aminothiophene yield is still poor. What should I investigate next?

Answer: If the Knoevenagel condensation is successful, poor yields typically stem from the subsequent sulfur addition and cyclization steps.[1]

Key Factors to Optimize:

  • Reaction Temperature: Temperature is a critical parameter. Some reactions proceed at room temperature, while others require heating (e.g., 45-70°C).[1] A temperature that is too low can cause the reaction to stall, while excessive heat can promote the formation of side products.[1][3] It is recommended to screen a range of temperatures to find the optimum for your specific substrates.[1]

  • Solvent Choice: The polarity of the solvent affects the solubility of elemental sulfur and the reaction rate.[1][2] Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used and generally enhance the reaction.[2][4]

  • Side Reactions (Dimerization): The α,β-unsaturated nitrile intermediate can dimerize, which competes with the desired thiophene formation.[1][5] This is highly dependent on reaction conditions. Adjusting temperature or the rate of reagent addition can help minimize this side reaction.[1][2] For substrates particularly prone to dimerization, a two-step procedure (isolation of the condensation product before reaction with sulfur) may improve yields.[2][6]

Question 3: My final product is impure, and purification is difficult. What are the likely impurities and how can I remove them?

Answer: Common impurities include unreacted starting materials, the Knoevenagel intermediate, dimeric byproducts, and residual elemental sulfur.[1][2]

Purification Strategies:

  • Residual Sulfur: Elemental sulfur can be difficult to remove completely. Recrystallization from a suitable solvent is often the most effective method.[1][2] Washing the crude product with a solvent in which sulfur is soluble but the desired product is not can also be effective.[1]

  • Dimeric Byproducts: As these are often structural isomers of the desired product path, careful optimization of reaction conditions is the best way to prevent their formation.[1] If formed, separation typically requires column chromatography.[2]

  • General Purification: Recrystallization and column chromatography are the standard methods for purifying 2-aminothiophenes.[2] Screening various solvents for recrystallization is recommended. For chromatography, optimizing the mobile phase is key to achieving good separation.[3]

Data Presentation

Table 1: Effect of Base on Gewald Reaction Yield

The choice of base catalyst is critical and can dramatically impact product yield. The following table summarizes the effect of different bases on the synthesis of 3-Nitro-N-phenylthiophen-2-amine.

BaseYield of ProductReference
Morpholine75%[1]
Sodium BicarbonateNo Product[1]
Potassium CarbonateNo Product[1]
Sodium HydroxideNo Product[1]

As demonstrated, for this specific synthesis, a secondary amine base was effective while common inorganic bases failed to yield any product.

Experimental Protocols

General Protocol for One-Pot Gewald Synthesis of 2-Aminothiophenes

Disclaimer: This is a general guideline and requires optimization for specific substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Carbonyl compound (ketone or aldehyde) (1 equivalent)

  • Active methylene compound (e.g., malononitrile) (1 equivalent)

  • Elemental sulfur (1.1 - 1.2 equivalents)

  • Base catalyst (e.g., morpholine or triethylamine) (0.1 - 0.2 equivalents)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (1 eq.), the active methylene compound (1 eq.), and elemental sulfur (1.1-1.2 eq.).[2]

  • Add the chosen solvent (e.g., ethanol, 20-30 mL for a 10 mmol scale).[2]

  • Add the base catalyst (e.g., morpholine, 10-20 mol%).[2]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or heated to 40-50°C).[2]

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-24 hours).[2]

  • Upon completion, cool the mixture to room temperature.[2]

  • Work-up:

    • If a precipitate forms, collect the solid by filtration and wash it with a cold solvent like ethanol to remove soluble impurities.[2]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude residue can then be purified.[2]

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[2]

Visualizations

Troubleshooting Workflow

G start Low Yield or Impure Product Identified check_sm Step 1: Verify Starting Material Quality & Stoichiometry start->check_sm check_cond Step 2: Assess Knoevenagel Condensation check_sm->check_cond Materials OK? inv1 check_cond->inv1 Condensation OK? check_cyc Step 3: Optimize Cyclization Conditions (Temp, Solvent) inv2 check_cyc->inv2 Conditions Optimized? check_pur Step 4: Refine Purification Strategy success Optimized Protocol Achieved check_pur->success Pure Product? fail Problem Persists: Consult Literature for Alternative Routes check_pur->fail No inv1->check_cyc inv1->fail No inv2->check_pur inv2->fail No

Caption: A logical workflow for troubleshooting common synthesis issues.

Gewald Reaction Mechanism

G reactants Ketone/Aldehyde + Active Methylene Nitrile knoevenagel 1. Knoevenagel Condensation reactants->knoevenagel base Base (e.g., Morpholine) base->knoevenagel intermediate α,β-Unsaturated Nitrile (Intermediate) knoevenagel->intermediate addition 2. Sulfur Addition intermediate->addition dimer Side Reaction: Dimerization intermediate->dimer sulfur Elemental Sulfur (S8) sulfur->addition sulfur_adduct Sulfur Adduct (Intermediate) addition->sulfur_adduct cyclization 3. Cyclization & Tautomerization sulfur_adduct->cyclization product Substituted 2-Aminothiophene cyclization->product

Caption: Key mechanistic stages of the Gewald aminothiophene synthesis.

Frequently Asked Questions (FAQs)

Question 4: What is the fundamental mechanism of the Gewald reaction? Answer: The reaction is understood to proceed through three primary stages:

  • Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1][7][8]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of this intermediate.[1]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable aromatic 2-aminothiophene product.[7]

Question 5: What is the specific role of the base in the Gewald reaction? Answer: The base is primarily a catalyst for the initial Knoevenagel-Cope condensation.[2] It deprotonates the active methylene compound, enabling it to attack the carbonyl carbon. The choice of base can significantly influence the reaction's rate and overall yield.[2]

Question 6: Are there greener or more modern variations of the Gewald reaction? Answer: Yes, significant research has focused on making the synthesis more environmentally friendly.[9] Variations include the use of microwave irradiation to reduce reaction times and improve yields, ultrasound-promoted synthesis, and the development of reusable catalysts like nano-ZnO.[7][9][10] These methods often align with the principles of green chemistry by improving energy efficiency and reducing waste.[9]

Question 7: How can I effectively monitor the progress of my reaction? Answer: The reaction can be monitored using standard analytical techniques.[3] Thin-Layer Chromatography (TLC) is a simple and rapid method to qualitatively track the consumption of starting materials and the appearance of the product. For more quantitative analysis of the reaction mixture over time, High-Performance Liquid Chromatography (HPLC) is recommended.[3]

References

Technical Support Center: Purifying 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. This guide addresses common issues and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield After Purification - Incomplete reaction during synthesis. - Product loss during extraction and washing steps. - Suboptimal recrystallization conditions (e.g., wrong solvent, rapid cooling). - Inefficient elution during column chromatography.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Minimize the number of extraction and washing steps. - Screen for an optimal recrystallization solvent system and allow for slow cooling to maximize crystal formation. - Optimize the solvent system for column chromatography to ensure complete elution of the product.
Product Fails to Crystallize - Presence of significant impurities inhibiting crystal lattice formation. - The compound may be an oil at room temperature. - Supersaturation has not been reached.- First, attempt purification by column chromatography to remove the majority of impurities. - If the product is an oil, consider using a different purification technique or attempting to form a solid derivative. - Concentrate the solution to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Multiple Spots on TLC After Purification - Incomplete separation of impurities with similar polarity to the product. - Decomposition of the product on the stationary phase (e.g., silica gel).- For column chromatography, use a longer column or a shallower solvent gradient to improve separation. - If degradation is suspected on silica gel, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small percentage of a basic modifier like triethylamine in the eluent.[1]
Oily Product from Column Chromatography - Residual solvent remaining in the product. - The product itself is a low-melting solid or an oil.- Ensure complete removal of the solvent under high vacuum, possibly with gentle heating. - If the product is inherently an oil, further purification by recrystallization may not be feasible. Consider alternative purification methods like preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide?

A1: Given that 2-aminothiophenes are often synthesized via the Gewald reaction, common impurities include unreacted starting materials such as the corresponding ketone (butanone), cyanoacetamide, and elemental sulfur.[2][3][4][5][6][7] Byproducts from side reactions, such as the Knoevenagel condensation product between the ketone and cyanoacetamide, may also be present.

Q2: What are the recommended methods for purifying 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide?

A2: The two primary methods for purifying solid organic compounds like 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

Q3: Which solvents are suitable for the recrystallization of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide?

A3: For structurally similar 2-aminothiophene derivatives, ethanol has been successfully used for recrystallization.[2][8] A good recrystallization solvent should dissolve the compound when hot but not when cold. It is recommended to perform a small-scale solvent screen with common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, isopropanol, and mixtures with water or hexanes) to find the optimal conditions.

Q4: What is a good starting point for developing a column chromatography protocol?

A4: For a related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, a silica gel column with a hexane/ethyl acetate (7:3) mixture as the eluent was effective.[1] For the target carboxamide, which is likely more polar, a higher proportion of ethyl acetate or a more polar solvent system may be required. It is crucial to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).

Q5: How can I assess the purity of my final product?

A5: The purity of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide quantitative information about the purity of the sample.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.

Experimental Protocols

The following are generalized protocols for the purification of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. These may require optimization for your specific sample.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a TLC system that provides good separation of the desired product from impurities. A good Rf value for the product is typically between 0.2 and 0.4. A hexane/ethyl acetate mixture is a good starting point.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow

PurificationWorkflow General Purification Workflow for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide crude Crude Product recrystallization Recrystallization crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography recrystallization->column_chromatography Low Purity pure_product Pure Product recrystallization->pure_product High Purity column_chromatography->pure_product High Purity impurities Impurities column_chromatography->impurities purity_analysis Purity Analysis (TLC, MP, NMR) pure_product->purity_analysis

Caption: A flowchart illustrating the general purification strategies for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

References

stability issues of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential stability issues of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide in solution. The information is based on the general chemical properties of thiophene derivatives and established principles of drug stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide in solution?

A1: The stability of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide in solution can be influenced by several factors, including:

  • pH: The amide group can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Thiophene-containing compounds can be sensitive to light, leading to photolytic degradation.[1][2][3]

  • Oxidizing Agents: The thiophene ring is known to be reactive towards singlet oxygen and other oxidizing agents, which can lead to the formation of degradation products.[4][5]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. Protic solvents may participate in degradation reactions.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, potential degradation pathways include:

  • Hydrolysis: The carboxamide group could be hydrolyzed to the corresponding carboxylic acid, particularly at extreme pH values.

  • Oxidation: The electron-rich thiophene ring is susceptible to oxidation, which could lead to the formation of sulfoxides or ring-opened products.[4][5]

  • Photodegradation: Exposure to UV or visible light may induce reactions involving the thiophene ring.[1][2][3]

Q3: How can I monitor the degradation of my compound in solution?

A3: The most common method for monitoring the degradation of a compound in solution is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for the quantification of the parent compound and the detection of any new peaks corresponding to degradants.

Q4: Are there any known incompatibilities with common excipients or reagents?

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency over time in solution. Chemical degradation (hydrolysis, oxidation).- Perform a forced degradation study to identify the primary degradation pathway. - Adjust the pH of the solution to a more neutral range. - Protect the solution from light. - Store the solution at a lower temperature (e.g., 2-8 °C). - Degas solvents to remove dissolved oxygen.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.- Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. - Optimize storage conditions (pH, temperature, light protection) to minimize the formation of these impurities.
Color change of the solution (e.g., yellowing). Degradation of the thiophene ring or formation of colored impurities.- Monitor the UV-Vis spectrum of the solution over time to track the development of chromophores. - Use an appropriate stability-indicating HPLC method to correlate the color change with the appearance of specific degradation peaks.
Precipitation of the compound from solution. Poor solubility or formation of an insoluble degradation product.- Determine the solubility of the compound in the chosen solvent system. - Consider using a co-solvent or adjusting the pH to improve solubility. - Analyze the precipitate to determine if it is the parent compound or a degradant.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and developing stability-indicating analytical methods.[6][7][8][9]

Objective: To investigate the degradation of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide under various stress conditions.

Materials:

  • 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a defined period.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60°C for a defined period.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C in an oven for 7 days.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the retention times and peak areas of any degradation products.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M - 1 M HClRoom Temp / 60°CUp to 7 days
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp / 60°CUp to 7 days
Oxidation3% H₂O₂Room TempUp to 7 days
ThermalNone60°C - 80°CUp to 7 days
PhotolyticUV/Visible LightRoom TempPer ICH Q1B

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M - 1M HCl) stock->acid base Base Hydrolysis (0.1M - 1M NaOH) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Stress (60-80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base) sampling->neutralize if applicable hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide hydrolysis_product 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxylic acid parent->hydrolysis_product H⁺ or OH⁻ oxidation_product Sulfoxide or Ring-Opened Products parent->oxidation_product [O] photo_product Various Photoproducts parent->photo_product

Caption: Potential degradation pathways.

References

refining the workup procedure for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide?

A1: The most common and established method for synthesizing this compound is the Gewald reaction.[1] This is a one-pot, multi-component reaction involving an appropriate ketone (2-butanone), an active methylene nitrile (2-cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: What are the most common impurities encountered during the synthesis?

A2: Common impurities include unreacted starting materials (2-butanone, 2-cyanoacetamide), residual elemental sulfur, and potential side-products from the Knoevenagel condensation, which is the initial step of the Gewald reaction.[3][4]

Q3: My crude product is a sticky oil instead of a solid. What could be the issue?

A3: The formation of an oil suggests the presence of impurities that are depressing the melting point of your product. This could be due to excess unreacted starting materials or the formation of low-melting side products. A thorough purification, such as column chromatography, may be necessary before attempting recrystallization.

Q4: I am observing a significant amount of a yellow, insoluble solid in my crude product. What is it and how can I remove it?

A4: The yellow, insoluble solid is likely residual elemental sulfur. While much of it can be removed by filtration of the hot reaction mixture (if the product is soluble), residual amounts can often be carried through. Washing the crude product with a solvent in which sulfur is soluble but the desired product has low solubility, such as carbon disulfide (with extreme caution due to its toxicity and flammability) or by thorough washing with hot ethanol, can be effective. Recrystallization is also a key step in removing final traces of sulfur.

Q5: Can the carboxamide group hydrolyze during the workup?

A5: Yes, the carboxamide group is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to maintain a neutral to slightly basic pH during the workup and to avoid prolonged heating in aqueous solutions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Ensure the reaction has gone to completion by TLC monitoring. If necessary, increase the reaction time or temperature moderately.
Loss of product during workup.Avoid overly aggressive extractions or transfers. Ensure the pH of the aqueous phase during extraction is optimal to keep the product in the organic layer.
Sub-optimal reaction conditions.The choice of base and solvent can significantly impact the yield.[4] Consider screening different bases (e.g., morpholine, diethylamine, triethylamine) and solvents (e.g., ethanol, methanol, DMF).
Product Purity Issues Residual starting materials.Optimize the stoichiometry of the reactants. For purification, consider column chromatography or recrystallization.
Presence of elemental sulfur.Filter the reaction mixture while hot (if the product is soluble). Wash the crude solid with a minimal amount of a solvent that dissolves sulfur but not the product. Recrystallize the product.
Formation of colored impurities.Treat the crude product solution with activated charcoal before recrystallization to remove colored byproducts.
Difficulty with Crystallization ("Oiling Out") Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization.
Inappropriate solvent system.Screen a variety of recrystallization solvents. A solvent pair (e.g., ethanol/water, ethyl acetate/hexane) may be more effective than a single solvent.
Cooling the solution too quickly.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of crystals over oil.

Experimental Protocols

General Workup Procedure
  • Reaction Quenching: After the reaction is complete (monitored by TLC), the mixture is typically cooled to room temperature. The reaction mixture can then be poured into ice-cold water to precipitate the crude product.

  • Isolation of Crude Product: The precipitated solid is collected by vacuum filtration and washed with water to remove any inorganic salts and water-soluble impurities. A subsequent wash with a small amount of cold ethanol can help remove some of the more soluble impurities.[5]

  • Drying: The crude product is then dried under vacuum or in a desiccator.

Purification by Recrystallization
  • Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of similar 2-aminothiophene-3-carboxamides.[5]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the mixture heated for a short period.

    • Filter the hot solution through a pre-heated funnel to remove the activated charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (100-200 mesh) is a suitable stationary phase.[6]

  • Mobile Phase: A mixture of hexane and ethyl acetate is commonly used. A typical starting ratio is 7:3 (hexane:ethyl acetate), with the polarity gradually increased as needed.[6]

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Reported Yields for Structurally Similar 2-Aminothiophene Derivatives

CompoundSynthesis MethodPurification MethodYield (%)Reference
Ethyl 2-amino-4-methylthiophene-3-carboxylateGewald ReactionColumn Chromatography85[6]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateGewald ReactionRecrystallization from ethanol52[7]
Methyl/Ethyl 2-aminothiophene-3-carboxylatesGewald ReactionRecrystallization from ethanol70-85[5]

Mandatory Visualizations

experimental_workflow cluster_synthesis Gewald Reaction cluster_workup Workup cluster_purification Purification start 2-Butanone + 2-Cyanoacetamide + Sulfur reaction Reaction in Ethanol with Base Catalyst start->reaction quench Quench with Ice Water reaction->quench filter_crude Filter and Wash (Water, Cold Ethanol) quench->filter_crude dry_crude Dry Crude Product filter_crude->dry_crude purification_choice Purification Method dry_crude->purification_choice recrystallization Recrystallization (Ethanol) purification_choice->recrystallization High Purity Crude column_chrom Column Chromatography (Hexane/Ethyl Acetate) purification_choice->column_chrom Oily/Impure Crude final_product Pure Product recrystallization->final_product column_chrom->final_product

Caption: Experimental workflow for the synthesis and purification of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

troubleshooting_logic cluster_purity_issues Purity Troubleshooting cluster_yield_issues Yield Troubleshooting start Crude Product Analysis purity_check Purity Assessment (TLC, NMR) start->purity_check low_yield Low Yield? purity_check->low_yield High Purity oily_product Oily Product purity_check->oily_product Low Purity yellow_solid Yellow Solid (Sulfur) purity_check->yellow_solid Low Purity multiple_spots Multiple Spots on TLC purity_check->multiple_spots Low Purity incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes workup_loss Loss During Workup low_yield->workup_loss Yes solution_column Action: Column Chromatography oily_product->solution_column solution_wash Action: Wash with Specific Solvent yellow_solid->solution_wash multiple_spots->solution_column solution_recrystallize Action: Recrystallization multiple_spots->solution_recrystallize solution_optimize_reaction Action: Optimize Reaction Conditions incomplete_reaction->solution_optimize_reaction solution_refine_workup Action: Refine Workup Technique workup_loss->solution_refine_workup

Caption: Troubleshooting decision tree for the workup of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

References

Technical Support Center: Gewald Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald three-component reaction (G-3CR). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-aminothiophenes, with a specific focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield in the Gewald reaction?

Low or no product yield can often be traced back to an inefficient initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1][2] The choice of base and effective removal of water produced during this step are critical. For less reactive ketones, a stronger base may be required, and using a Dean-Stark apparatus can help drive the reaction forward.[1]

Q2: My reaction has a lot of unidentifiable side products. What are the likely culprits?

Common byproducts include unreacted starting materials, the intermediate α,β-unsaturated nitrile, and dimeric or polymeric materials.[1][2] Dimerization of the Knoevenagel intermediate can sometimes be a significant side reaction, occasionally even becoming the major product.[3][4]

Q3: How does the choice of solvent affect byproduct formation?

Solvent choice is crucial for sulfur solubility and reactivity.[1] Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are often used to enhance the solubility and reactivity of elemental sulfur.[1][3] Inadequate sulfur solubility can slow down the cyclization step, allowing side reactions like dimerization to occur.

Q4: Can temperature control help minimize byproducts?

Yes, temperature is a key parameter. While gentle heating (typically 40-60 °C) can improve the rate of reaction and sulfur's reactivity, excessive heat can promote the formation of unwanted byproducts.[1] Careful temperature optimization is necessary for clean conversions.

Q5: Is it possible to run the reaction in a two-step procedure to improve purity?

Absolutely. For substrates that are sterically hindered or prone to side reactions, a two-step approach is often more effective.[1][3] This involves first isolating the α,β-unsaturated nitrile from the Knoevenagel condensation and then reacting it with sulfur and a base in a separate step.[1]

Troubleshooting Guide: Byproduct Formation

This section addresses specific issues related to byproduct formation and offers targeted solutions.

Issue 1: Presence of a Major Byproduct Identified as a Dimer

A significant byproduct can arise from the dimerization of the α,β-unsaturated nitrile intermediate.[2][4] This is especially prevalent if the subsequent sulfur addition and cyclization steps are slow.

Possible Causes & Mitigation Strategies:

Possible Cause Troubleshooting Steps Expected Outcome
Slow Sulfur Addition/Cyclization Increase the reaction temperature moderately (e.g., in 5-10 °C increments) to favor the cyclization pathway.[1]Increased rate of desired product formation, outcompeting the dimerization reaction.
Suboptimal Base Screen different bases. While secondary amines (morpholine, piperidine) are common, a tertiary amine like triethylamine might alter the reaction pathway and reduce dimerization.[1]Identification of a base that promotes cyclization over dimerization.
High Reactant Concentration Reduce the concentration of the starting materials to disfavor the bimolecular dimerization reaction.Lower probability of intermediates reacting with each other, favoring intramolecular cyclization.
Inefficient Sulfur Reactivity Ensure the chosen solvent (e.g., ethanol, DMF) effectively solubilizes sulfur at the reaction temperature.[1] Consider using a phase-transfer catalyst if solubility is a persistent issue.Improved availability of sulfur for the reaction, accelerating the cyclization step.
Issue 2: Significant Amount of Unreacted Starting Material

Incomplete conversion indicates that the reaction conditions are not optimal for one or more of the sequential steps.

Possible Causes & Mitigation Strategies:

Possible Cause Troubleshooting Steps Expected Outcome
Inefficient Knoevenagel Condensation The base may be too weak. Switch from triethylamine to a stronger secondary amine like piperidine or morpholine.[1] Ensure water is removed, possibly with a Dean-Stark trap.[1]Drive the initial condensation to completion, providing the necessary intermediate for the subsequent steps.
Low Reaction Temperature Gradually increase the reaction temperature. Some substrates require more thermal energy to react efficiently.Increased reaction rate and conversion of starting materials.
Incorrect Stoichiometry Verify the purity and accurate measurement of all reagents. Impurities or inaccurate amounts can halt the reaction.[1]A balanced reaction stoichiometry ensures all components can react as intended.
Steric Hindrance For bulky ketones or aldehydes, switch to a two-step protocol. Isolate the Knoevenagel product first before reacting it with sulfur.[1][3]Overcoming the steric barriers by breaking the reaction into manageable steps.

Reaction Mechanisms & Troubleshooting Logic

Diagram 1: Gewald Reaction vs. Dimerization Byproduct Pathway

This diagram illustrates the desired reaction pathway leading to the 2-aminothiophene product versus the competing side reaction that forms a dimeric byproduct.

Gewald_vs_Dimerization Start Ketone + Active Methylene Nitrile Base Base (-H2O) Start->Base Intermediate α,β-Unsaturated Nitrile (Knoevenagel Intermediate) Base->Intermediate Knoevenagel Condensation Sulfur Sulfur (S8) + Base Intermediate->Sulfur Fast Cyclization Dimerization Dimerization Intermediate->Dimerization Slow Cyclization Cyclization Sulfur Adduct (Intermediate) Sulfur->Cyclization Product 2-Aminothiophene (Desired Product) Cyclization->Product Tautomerization Dimer Dimeric Byproduct Dimerization->Dimer Troubleshooting_Workflow Start Byproduct Detected in Crude Product Mixture Identify Identify Byproduct (e.g., Dimer, Unreacted SM) Start->Identify IsDimer Is it a Dimer? Identify->IsDimer Analysis IsSM Unreacted Starting Material? Identify->IsSM IsDimer->IsSM No Action_Dimer1 1. Decrease Concentration 2. Increase Temperature Moderately 3. Screen Solvents for Sulfur Solubility IsDimer->Action_Dimer1 Yes Action_SM1 1. Check Base Strength (Use Stronger?) 2. Ensure Water Removal 3. Increase Reaction Time/Temp IsSM->Action_SM1 Yes End Re-run Reaction & Analyze Purity IsSM->End No/Other Action_Dimer1->End Action_SM2 If Sterically Hindered: Switch to 2-Step Protocol Action_SM1->Action_SM2 If still low conversion Action_SM2->End

References

enhancing the reaction rate of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction rate for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide?

The most established and versatile method for synthesizing polysubstituted 2-aminothiophenes, including the target compound, is the Gewald three-component reaction.[1][2] This one-pot synthesis involves the condensation of a ketone (2-pentanone), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[2][3][4]

Q2: Which key factors influence the rate of the Gewald reaction?

The reaction rate is significantly influenced by several factors:

  • Catalyst: The choice and concentration of the base catalyst are critical. Amines like morpholine, diethylamine, or piperidine are commonly used.[5] More advanced catalyst systems, such as piperidinium borate, have been shown to significantly accelerate the reaction.[6]

  • Temperature: Reaction rates generally increase with higher temperatures.[6][7] Many Gewald reactions are performed at elevated temperatures, ranging from 45°C to the reflux temperature of the solvent.[5][6][8]

  • Solvent: The choice of solvent affects the solubility of reactants, particularly elemental sulfur, and can influence reaction kinetics. Polar solvents like ethanol and methanol are frequently used and often provide good results.[5][9]

  • Agitation Method: Advanced agitation methods, such as microwave irradiation or ball milling, can dramatically reduce reaction times and improve yields by providing energy more efficiently.[3][4][10]

Q3: How can I concretely accelerate the synthesis?

To enhance the reaction rate, consider the following strategies:

  • Optimize the Catalyst: Switch to a more efficient catalyst like piperidinium borate or increase the loading of a standard amine catalyst.[6]

  • Increase Reaction Temperature: Gradually increase the temperature towards the solvent's reflux point. A 10°C rise can nearly double the reaction rate for many chemical reactions.[6][7]

  • Employ Microwave Assistance: Microwave-assisted synthesis has been shown to be beneficial for reducing reaction times for the Gewald reaction.[3][4]

  • Use Mechanochemistry: Solvent-free ball milling is a green and highly efficient method that can produce high yields in as little as 30 minutes.[10]

Q4: What are potential side reactions or byproducts?

Incomplete reaction is the most common issue. However, depending on the conditions, side reactions can occur. Using milder conditions, such as an inorganic base in a THF/water system, has been reported to suppress the formation of byproducts.[11] Proper purification, typically through recrystallization from a solvent like ethanol, is crucial to isolate the desired product.[5][12]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem: The reaction is slow or fails to reach completion.

G start Slow or Incomplete Reaction cause1 Suboptimal Catalyst start->cause1 Possible Cause cause2 Temperature Too Low start->cause2 Possible Cause cause3 Inappropriate Solvent start->cause3 Possible Cause sol1 Use a more effective catalyst (e.g., piperidinium borate) or increase catalyst loading. cause1->sol1 Solution sol2 Increase temperature in increments. Target 50-100 °C or reflux. cause2->sol2 Solution sol3 Switch to a polar solvent like ethanol to improve reactant solubility. cause3->sol3 Solution

Caption: Troubleshooting workflow for a slow or incomplete reaction.

Problem: The reaction yield is low.

  • Possible Cause 1: Suboptimal Reaction Conditions: The interplay between catalyst, temperature, and solvent may not be optimal.

    • Solution: Systematically adjust the reaction parameters. Refer to the data tables below to see how changes in these variables can affect the outcome. A design of experiments (DoE) approach may be beneficial.

  • Possible Cause 2: Product Loss During Workup: The product may be lost during filtration or washing steps.

    • Solution: After the reaction, cool the mixture thoroughly in an ice bath or refrigerator overnight to maximize precipitation.[8] When washing the filtered product, use ice-cold solvent to minimize dissolution.[12]

  • Possible Cause 3: Inefficient Purification: The chosen recrystallization solvent may be too effective, leaving a significant amount of product in the mother liquor.

    • Solution: Test different solvents or solvent mixtures for recrystallization. Ethanol is a common starting point.[5] If purity remains an issue, silica gel column chromatography can be employed.[13]

Data Presentation: Optimizing Reaction Conditions

The following tables, adapted from studies on the Gewald reaction, illustrate the impact of different parameters on reaction time and product yield.

Table 1: Effect of Catalyst Loading on a Model Gewald Reaction

Entry Catalyst Loading (mol%) Time Yield (%)
1 0 24 h No Reaction
2 10 35 min 92
3 15 25 min 94
4 20 20 min 96

(Data adapted from a study using piperidinium borate as a catalyst for a model reaction)[6]

Table 2: Effect of Temperature on a Model Gewald Reaction

Entry Temperature (°C) Time Yield (%)
1 Room Temp. 24 h Traces
2 70 3 h 84
3 100 25 min 96

(Data adapted from a study using piperidinium borate as a catalyst for a model reaction)[6]

Table 3: Effect of Agitation Method on a Model Gewald Reaction

Entry Method Time Yield (%)
1 Conventional Heating 3 h 70-85
2 Ball Milling (750 rpm) 30 min 91-97

(Data compiled from conventional[5] and ball-milling protocols[10])

Experimental Protocols & Workflows

The synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide requires the following reactants: 2-Pentanone (ethyl methyl ketone), Cyanoacetamide, and Elemental Sulfur.

Standard Experimental Protocol
  • To a mixture of 2-pentanone (0.05 mol), cyanoacetamide (0.05 mol), and elemental sulfur (0.05 mol) in methanol or ethanol (30 mL), add morpholine (5 mL) dropwise over 30 minutes while stirring at 35-40°C.

  • After the addition is complete, continue stirring the reaction mixture at 45°C for approximately 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.[5]

General Experimental Workflow

G A 1. Combine Reactants (2-Pentanone, Cyanoacetamide, Sulfur) in Solvent (Ethanol) B 2. Add Catalyst (e.g., Morpholine) and Heat (45-55 °C) A->B C 3. Monitor Reaction via TLC B->C D 4. Cool Mixture to Precipitate Product C->D E 5. Filter & Wash with Cold Solvent D->E F 6. Purify by Recrystallization E->F G Final Product F->G

Caption: General experimental workflow for the Gewald synthesis.

Reaction Mechanism Overview

The Gewald reaction proceeds through several key steps, beginning with a Knoevenagel condensation.

G reactants 2-Pentanone + Cyanoacetamide + Sulfur (S8) knoevenagel Knoevenagel Condensation (Catalyst: Amine) reactants->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_add Michael Addition of Sulfur intermediate1->sulfur_add intermediate2 Thiolate Intermediate sulfur_add->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Dihydrothiophene Intermediate cyclization->intermediate3 tautomerization Tautomerization & Aromatization intermediate3->tautomerization product 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide tautomerization->product

Caption: Simplified mechanism of the Gewald reaction.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including kinase inhibition, anticancer, and antimicrobial effects. Structure-activity relationship studies indicate that substitutions on the thiophene ring, particularly at the 4- and 5-positions, significantly influence the biological potency of these compounds.

Comparative Biological Activity

Based on the analysis of structurally related compounds, the biological activity of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide can be compared with its analogs as follows:

Kinase Inhibitory Activity (c-Jun N-terminal Kinase - JNK)

Research on thiophene-3-carboxamide derivatives has identified them as potential inhibitors of c-Jun N-terminal kinase (JNK), a key signaling protein involved in stress responses, apoptosis, and inflammation.[1] SAR studies on a series of 2-acylamino-thiophene-3-carboxamide derivatives have shown that substitutions at the 4- and 5-positions of the thiophene ring impact JNK1 inhibitory activity.

A key finding indicates that an unsubstituted thiophene ring at positions 4 and 5 is optimal for JNK1 inhibition.[1] As the size of the substituents at these positions increases, the inhibitory activity tends to decrease.

Compound ID4-Position Substituent5-Position SubstituentJNK1 IC50 (µM)
Unsubstituted Analog HH5.4[1]
4-Methyl Analog CH₃H> 25[1]
5-Methyl Analog HCH₃> 25[1]
4,5-Dimethyl Analog CH₃CH₃26.0[1]
2-Amino-4-ethyl-5-methylthiophene-3-carboxamide (Predicted) C₂H₅CH₃Likely > 25

Table 1: Comparison of JNK1 inhibitory activity of 2-aminothiophene-3-carboxamide analogs.

Based on these findings, it is predicted that 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide , with both ethyl and methyl groups at the 4- and 5-positions respectively, would likely exhibit weaker JNK1 inhibitory activity (IC50 > 25 µM) compared to the unsubstituted analog. The presence of alkyl groups, particularly the slightly bulkier ethyl group, may cause steric hindrance in the binding pocket of the kinase.

Anticancer Activity

Various 2-aminothiophene derivatives have demonstrated antiproliferative activity against a range of cancer cell lines.[2][3] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.

While specific IC50 values for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide are not available, studies on similar compounds suggest that the substitution pattern on the thiophene ring and the groups attached to the 2-amino position play a crucial role in determining the cytotoxic potency. For instance, a series of thiophene carboxamide derivatives were synthesized as biomimetics of the anticancer agent Combretastatin A-4 and showed significant activity against the Hep3B cancer cell line.[3]

To provide a comparative context, the table below presents data for other anticancer 2-aminothiophene derivatives.

Compound ClassCancer Cell LineActivity (IC50 µM)
Thiophene carboxamide derivatives (as CA-4 biomimetics)Hep3B5.46 - 12.58[3]
2-amino thiophene derivativesHeLa, PANC-1Showed significant antiproliferative potential
4-amino-thieno[2,3-d]pyrimidine-6-carboxylatesMCF-70.013 - 0.023

Table 2: Anticancer activity of various 2-aminothiophene derivatives.

Antibacterial and Antifungal Activity

Thiophene-3-carboxamide derivatives have also been investigated for their antimicrobial properties. For example, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[4] The specific substitutions on the thiophene and the carboxamide nitrogen are critical for the antimicrobial spectrum and potency.

As with other biological activities, the absence of direct data for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide necessitates a comparison with its broader class.

Compound ClassBacterial/Fungal Strain(s)Activity
Thiophene-2-carboxamide derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaAmino substituted derivatives showed higher activity[4]
D-3263 (a TRPM8 agonist with a thiophene moiety)S. aureus, E. faecalisMIC ≤ 50 µM[5]

Table 3: Antimicrobial activity of thiophene derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.

JNK1 Kinase Inhibition Assay (LanthaScreen™)

The JNK1 inhibitory activity of the compounds was determined using a LanthaScreen™ Eu Kinase Binding Assay. This assay is based on the displacement of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) from the JNK1 enzyme by the test compound.

  • Materials : JNK1 enzyme, Eu-anti-GST antibody, Alexa Fluor® 647-labeled tracer, and the test compounds.

  • Procedure :

    • A solution of the JNK1 enzyme is incubated with the Eu-anti-GST antibody.

    • The test compound, at varying concentrations, is added to the enzyme solution.

    • The Alexa Fluor® 647-labeled tracer is then added to the mixture.

    • The reaction is incubated at room temperature for a specified time.

    • The fluorescence resonance energy transfer (FRET) signal is measured using a fluorescence plate reader.

  • Data Analysis : The IC50 values are calculated from the dose-response curves, representing the concentration of the compound that causes a 50% reduction in the FRET signal.[1]

Cell Proliferation (MTT) Assay

The antiproliferative activity of the compounds against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : An MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.[2]

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds is typically determined by measuring the minimum inhibitory concentration (MIC) using a broth microdilution method.

  • Bacterial Culture : A standardized inoculum of the test bacteria is prepared.

  • Compound Dilution : Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well plates.

  • Inoculation : The bacterial inoculum is added to each well containing the compound dilutions.

  • Incubation : The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations

JNK Signaling Pathway and Inhibition

The following diagram illustrates a simplified JNK signaling pathway and the potential points of inhibition by thiophene-3-carboxamide derivatives.

JNK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Cell Proliferation cJun->Apoptosis Inhibitor Thiophene-3-carboxamide Derivative Inhibitor->JNK Inhibition

Caption: Simplified JNK signaling cascade and the inhibitory action of thiophene derivatives.

Experimental Workflow for Anticancer Activity Screening

The workflow for evaluating the anticancer potential of the synthesized compounds is depicted below.

Anticancer_Workflow Synthesis Compound Synthesis (Gewald Reaction) Purification Purification & Characterization Synthesis->Purification MTT Cell Proliferation Assay (MTT) Purification->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis SAR Structure-Activity Relationship Analysis CellCycle->SAR Apoptosis->SAR

Caption: Workflow for the synthesis and in vitro anticancer evaluation of thiophene derivatives.

Conclusion

While direct experimental data for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide remains elusive in the current literature, a comparative analysis based on structurally similar compounds provides valuable insights into its potential biological activities. The existing structure-activity relationship data for 2-aminothiophene-3-carboxamide derivatives suggests that the title compound is likely to be a less potent JNK1 inhibitor compared to its unsubstituted counterpart due to the presence of alkyl substituents at the 4- and 5-positions. Further experimental studies are warranted to definitively characterize the biological profile of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and to explore its therapeutic potential in kinase inhibition, oncology, and infectious diseases. This guide serves as a foundational resource for researchers interested in pursuing further investigations into this promising class of heterocyclic compounds.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug discovery. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic and computational methods for the structural validation of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and related thiophene derivatives.

While a crystal structure for the specific target compound, 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, is not publicly available, this guide leverages crystallographic data from closely related thiophene derivatives to provide a robust comparison of validation methodologies. This comparative analysis will equip researchers with the knowledge to select the most appropriate techniques for their specific research goals, considering factors such as accuracy, sample requirements, and the nature of the structural information desired.

At a Glance: Methodologies for Structural Elucidation

The definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[1][2] However, its primary limitation is the requirement of a high-quality single crystal, which can be challenging to obtain.[2] Consequently, a suite of powerful alternative and complementary techniques are routinely employed for structural validation. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.[3][4]

Method Information Obtained Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[5]Provides the unambiguous, absolute structure of a molecule in the solid state.[2]Requires a single crystal of suitable size and quality, which can be difficult to grow.[6]
NMR Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of atoms (¹H, ¹³C, etc.).[7][8]Non-destructive technique that provides detailed structural information in solution.[9]Does not directly provide a 3D structure; interpretation can be complex for large molecules.[10]
Mass Spectrometry Molecular weight and fragmentation patterns, which can help determine the elemental composition and substructures.[11][12]High sensitivity and requires very small amounts of sample.[13]Primarily provides information on molecular formula and fragments, not the complete 3D structure.[14]
Computational Modeling Predicted 3D structure, conformational analysis, and electronic properties.[15][16]Can predict structures for which experimental data is unavailable and provide insights into molecular properties.[17]The accuracy of the predicted structure is dependent on the computational method and can require experimental validation.[[“]]

X-ray Crystallography: The Gold Standard

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern of a beam of incident X-rays.[6] By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise positions of atoms.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for single-crystal X-ray diffraction involves several key steps, from crystal preparation to structure refinement.[6][19]

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B Obtain suitable single crystal C Data Collection (Diffractometer) B->C Mount on goniometer D Data Processing C->D Measure diffraction pattern E Structure Solution D->E Determine electron density map F Structure Refinement E->F Build and refine atomic model G Validation and Deposition F->G Check and deposit final structure

X-ray Crystallography Experimental Workflow
  • Crystallization : The first and often most challenging step is to grow a single crystal of the compound that is of sufficient size (typically >0.1 mm) and quality.[6] This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Crystal Mounting : A suitable crystal is selected and mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[20]

  • Data Collection : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[1]

  • Data Processing : The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.

  • Structure Solution : The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are commonly used.[2]

  • Structure Refinement : An atomic model is built into the electron density map and refined to best fit the experimental data. This process involves adjusting atomic positions, and thermal parameters.

  • Validation and Deposition : The final structural model is validated for geometric and crystallographic reasonability and is typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Crystallographic Data for Related Thiophene Derivatives

The following table summarizes key crystallographic data for thiophene derivatives structurally related to 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. This data provides a baseline for what can be expected for the target compound and serves as a point of comparison for other analytical techniques.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Ethyl 2-amino-4-methylthiophene-3-carboxylateC₈H₁₁NO₂SMonoclinicP2₁/c8.134413.739211.4704100.769
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylateC₁₀H₁₃NO₃SMonoclinicP2₁/n7.53978.451416.705894.465

Alternative and Complementary Validation Methods

While X-ray crystallography provides the definitive solid-state structure, other techniques are indispensable for confirming the structure, especially in solution, and for compounds that do not readily crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[9][10] It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment and connectivity of atoms.[7][21] For thiophene derivatives, NMR is particularly useful for determining the substitution pattern on the thiophene ring.[22]

G cluster_1 NMR Spectroscopy Workflow A Sample Preparation B Instrument Setup A->B Dissolve in deuterated solvent C Data Acquisition B->C Tune and shim magnet D Data Processing C->D Acquire FID E Spectral Analysis D->E Fourier transform and phase correction

NMR Spectroscopy Experimental Workflow
  • Sample Preparation : A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid signals from the solvent protons.[10]

  • Instrument Setup : The NMR tube is placed in the spectrometer, and the magnetic field is "shimmed" to achieve homogeneity.

  • Data Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing : The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.

  • Spectral Analysis : The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the molecular structure.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[23] It is a highly sensitive method that can provide the molecular weight of a compound with high accuracy, which is crucial for determining its elemental composition.[13] Fragmentation patterns observed in the mass spectrum can also provide valuable information about the structure of the molecule.[11][24]

G cluster_2 Mass Spectrometry Workflow A Sample Introduction B Ionization A->B Introduce sample to ion source C Mass Analysis B->C Generate ions (e.g., ESI, EI) D Detection C->D Separate ions by m/z E Data Analysis D->E Detect ions and generate spectrum

Mass Spectrometry Experimental Workflow
  • Sample Introduction : The sample is introduced into the mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).[25]

  • Ionization : The sample molecules are ionized using one of various techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI).[26]

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Analysis : The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce structural information.

Computational Modeling

Computational chemistry provides theoretical methods to predict the three-dimensional structure of molecules and their properties.[15][16] Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, conformational preferences, and spectroscopic properties (e.g., NMR chemical shifts) of a molecule.[17] These theoretical predictions can be compared with experimental data to support or refine the proposed structure.

G cluster_3 Computational Modeling Workflow A Build Initial 2D/3D Structure B Select Computational Method and Basis Set A->B Define molecular connectivity C Geometry Optimization B->C e.g., DFT/B3LYP 6-31G* D Frequency Calculation C->D Find lowest energy conformation E Property Calculation and Analysis D->E Confirm minimum energy structure

Computational Modeling Logical Workflow
  • Build Initial Structure : A 2D or 3D model of the molecule is constructed using molecular modeling software.

  • Select Method and Basis Set : An appropriate level of theory (e.g., DFT) and basis set are chosen based on the desired accuracy and computational cost.

  • Geometry Optimization : The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable conformation.

  • Frequency Calculation : This is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict vibrational frequencies (for comparison with IR spectroscopy).

  • Property Calculation : Other properties, such as NMR chemical shifts or electronic properties, can be calculated and compared with experimental data.

Conclusion: An Integrated Approach to Structural Validation

The unequivocal determination of the structure of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, or any novel compound, relies on a synergistic approach that integrates multiple analytical techniques. While X-ray crystallography remains the definitive method for elucidating the solid-state structure, its successful application is contingent on the ability to produce high-quality single crystals. In instances where crystallization is challenging or when structural information in solution is paramount, spectroscopic methods such as NMR and mass spectrometry provide invaluable and complementary data. Furthermore, computational modeling serves as a powerful predictive tool that can guide experimental work and aid in the interpretation of complex spectral data. By combining the strengths of these diverse methodologies, researchers can confidently and accurately establish the molecular architecture of novel chemical entities, a critical step in the advancement of chemical sciences and drug development.

References

comparative study of different synthetic routes to 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for preparing 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, a polysubstituted aminothiophene derivative of interest in medicinal chemistry and materials science. The comparison focuses on the widely adopted Gewald multicomponent reaction, outlining different catalytic approaches and their respective experimental parameters.

Introduction to Synthetic Strategies

The synthesis of 2-aminothiophenes is predominantly achieved through the Gewald reaction, a versatile and efficient one-pot multicomponent condensation.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoamide and elemental sulfur in the presence of a basic catalyst.[1][2] For the target compound, 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, the key starting materials are 3-pentanone, cyanoacetamide, and elemental sulfur.

Variations in the Gewald reaction often involve the choice of base, solvent, and energy source, which can influence reaction time, yield, and environmental impact. This guide compares two common approaches: a traditional amine-catalyzed method in an alcohol solvent and a more contemporary approach employing an organocatalyst in a polar aprotic solvent. While direct experimental data for the target molecule is not extensively published, this comparison is built upon established protocols for closely related analogues.

Comparative Data of Synthetic Routes

The following table summarizes the quantitative data for two representative synthetic routes based on the Gewald reaction for analogous compounds.

ParameterRoute 1: Amine-Catalyzed SynthesisRoute 2: L-Proline-Catalyzed Synthesis
Catalyst Morpholine or DiethylamineL-Proline
Solvent Methanol or EthanolDimethylformamide (DMF)
Temperature 45-55 °C60 °C
Reaction Time 2-4 hours6-8 hours
Reported Yield Range 70-85% (for analogous carboxylates)[3]75-84% (for analogous structures)[4]
Work-up Filtration and recrystallizationAqueous work-up and extraction
Key Advantages Well-established, readily available reagentsMilder conditions, "greener" catalyst
Key Disadvantages Use of volatile organic solventsLonger reaction times, DMF as solvent

Experimental Protocols

Route 1: Amine-Catalyzed Gewald Synthesis

This protocol is adapted from the general procedure for the synthesis of 2-aminothiophene-3-carboxylates.[3]

Materials:

  • 3-Pentanone (diethyl ketone)

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or Diethylamine)

  • Methanol (or Ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 3-pentanone (0.1 mol), cyanoacetamide (0.1 mol), and elemental sulfur (0.1 mol) is suspended in methanol (60 mL).

  • Morpholine (10 mL) is added dropwise to the stirred mixture over a period of 30 minutes at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, the reaction mixture is heated to 45 °C and stirred for 3 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is allowed to cool to room temperature, during which the product precipitates.

  • The solid product is collected by vacuum filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from ethanol to yield the final product.

Route 2: L-Proline-Catalyzed Gewald Synthesis

This protocol is based on an efficient and greener modification of the Gewald reaction using an organocatalyst.[4]

Materials:

  • 3-Pentanone (diethyl ketone)

  • Cyanoacetamide

  • Elemental Sulfur

  • L-Proline

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-pentanone (10 mmol) and cyanoacetamide (10 mmol) in DMF (20 mL) in a round-bottom flask, elemental sulfur (12 mmol) and L-proline (1 mmol, 10 mol%) are added.

  • The reaction mixture is stirred at 60 °C for 6-8 hours.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL).

  • The resulting mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Amine_Catalyzed_Gewald_Reaction reagents 3-Pentanone + Cyanoacetamide + Sulfur solvent_catalyst Methanol / Morpholine reagents->solvent_catalyst suspend in reaction_conditions Stirring at 45°C (3 hours) solvent_catalyst->reaction_conditions heat & stir workup Cooling & Filtration reaction_conditions->workup completion product 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide workup->product isolate

Caption: Workflow for the Amine-Catalyzed Gewald Synthesis.

LProline_Catalyzed_Gewald_Reaction reagents 3-Pentanone + Cyanoacetamide + Sulfur solvent_catalyst DMF / L-Proline reagents->solvent_catalyst dissolve in reaction_conditions Stirring at 60°C (6-8 hours) solvent_catalyst->reaction_conditions heat & stir workup Aqueous Quench & Extraction reaction_conditions->workup completion purification Column Chromatography workup->purification crude product product 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide purification->product purify

Caption: Workflow for the L-Proline-Catalyzed Gewald Synthesis.

Concluding Remarks

The Gewald reaction remains the most practical and versatile method for the synthesis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. The choice between a traditional amine-catalyzed approach and a modern organocatalyzed method depends on the specific requirements of the synthesis, such as desired reaction time, scale, and environmental considerations. While both methods are expected to provide good yields, the L-proline-catalyzed route offers a greener alternative, albeit with potentially longer reaction times. Further optimization of reaction conditions for this specific target molecule could lead to improved efficiency and yield. At present, viable non-Gewald alternatives for the direct synthesis of this substitution pattern are not well-established in the literature.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Aminothiophene-3-carboxamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4,5-dialkylthiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a template for the development of a diverse range of therapeutic agents. Analogs of this core structure have demonstrated significant potential in oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various 2-aminothiophene-3-carboxamide analogs, drawing from a range of experimental studies. We will explore how modifications to this scaffold influence biological activity, with a focus on anticancer and kinase inhibition properties.

I. Anticancer and Antiproliferative Activity

The thiophene carboxamide scaffold has been extensively investigated for its anticancer properties. These compounds have been shown to target various cancer-related proteins, including kinases and modulators of apoptosis.[1] The aromatic and planar nature of the thiophene ring facilitates binding to target receptors, and its structure allows for functionalization to enhance potency and selectivity.[1]

One key area of investigation has been the development of 2-acylaminothiophene-3-carboxamides as multitarget inhibitors. These compounds have shown promise in overcoming drug resistance in chronic myeloid leukemia (CML) by targeting both wild-type and mutant BCR-ABL kinases, as well as microtubules.[2]

The following table summarizes the in vitro antiproliferative activity of selected thiophene carboxamide derivatives against various cancer cell lines.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
Series 1: Phenyl-thiophene-carboxamides (CA-4 Biomimetics)
2bN-(4-chlorophenyl) substituent on carboxamideHep3B5.46[3][4]
2dN-(3,4-dimethoxyphenyl) substituent on carboxamideHep3B8.85[5]
2eN-(p-tolyl) substituent on carboxamideHep3B12.58[3][4]
Series 2: Trisubstituted thiophene-3-carboxamide selenides
16eSelenide derivative with specific substitutionsHCT1163.20 ± 0.12[6]
16bSelenide derivativeVarious< 20[6]
16jSelenide derivativeVarious< 20[6]
16nSelenide derivativeVarious< 20[6]
16oSelenide derivativeVarious< 20[6]
Series 3: Amino-thiophene Derivative
15bSpecific amino-thiophene analogA278012 ± 0.17[7]
A2780CP10 ± 0.15[7]
Sorafenib (Control)A27807.5 ± 0.54[7]
A2780CP9.4 ± 0.14[7]

II. Kinase Inhibition

A significant focus of SAR studies on 2-aminothiophene-3-carboxamide analogs has been their activity as kinase inhibitors. These compounds have been designed to target a variety of kinases implicated in cancer and other diseases.

One study focused on developing thiophene-3-carboxamide derivatives as dual inhibitors of JNK. The initial hit compound, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide, showed an IC50 value of 26.0 μM for JNK1.[8] SAR studies revealed several key insights:

  • Thiophene Moiety: Replacing the thiophene ring with a phenyl ring resulted in a drastic loss of activity (IC50 > 100 μM).[8]

  • Carboxamide Group: The position and nature of the carboxamide group are crucial. Moving the carboxamide to the 5-position or replacing it with an acid, ester, or cyano group led to a significant decrease in JNK1 inhibitory activity.[8]

  • Substitution on the Thiophene Ring: Methyl substitutions at the 4- or 5-positions resulted in less active compounds compared to the unsubstituted analog.[8]

Another series of 2-amino-3-carboxy-4-phenylthiophenes were identified as novel inhibitors of aPKC isoforms.[9][10] The SAR for this series highlighted the importance of electron-donating groups on the C-4 aryl moiety for robust inhibition.[9][10]

A series of trisubstituted thiophene-3-carboxamide selenide derivatives were developed as novel EGFR kinase inhibitors. Compound 16e emerged as a potent inhibitor with an IC50 value of 94.44 ± 2.22 nM.[6]

Compound/SeriesTarget KinaseKey SAR FindingsIC50/EC50Reference
Thiophene-3-carboxamide derivativesJNK1The unsubstituted thiophene ring is preferred. The 3-carboxamide is essential.5.4 μM (unsubstituted analog 5g)[8]
2-Amino-3-carboxy-4-phenylthiophenesaPKCζElectron-donating groups on the C-4 aryl moiety enhance activity.Low nanomolar for the most efficacious inhibitors.[9][10]
Trisubstituted thiophene-3-carboxamide selenidesEGFRCompound 16e was the most potent.94.44 ± 2.22 nM (for 16e)[6]

III. Experimental Protocols

A summary of the general experimental protocols used to evaluate the biological activities of these analogs is provided below.

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTS Reagent: The MTS reagent is added to each well and incubated.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[5]

  • Assay Components: The assay typically includes the target kinase, a substrate (e.g., a peptide), and ATP.

  • Inhibitor Incubation: The kinase is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the substrate and ATP.

  • Detection: The phosphorylation of the substrate is detected using various methods, such as fluorescence, luminescence, or radioactivity.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

IV. Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams illustrate key concepts and workflows related to the SAR of 2-aminothiophene-3-carboxamide analogs.

SAR_General_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis Start 2-Aminothiophene-3-carboxamide Scaffold Modification Structural Modifications (R1, R2, R3, etc.) Start->Modification Analogs Library of Analogs Modification->Analogs Assays Biological Assays (e.g., Cytotoxicity, Kinase) Analogs->Assays Data Activity Data (IC50, EC50) Assays->Data SAR Structure-Activity Relationship Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Kinase_Inhibition_Pathway cluster_cell Cellular Context Kinase Target Kinase (e.g., JNK, aPKC, EGFR) Substrate Substrate Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate ATP ATP ATP->Kinase Downstream Downstream Signaling (e.g., Proliferation, Survival) Phospho_Substrate->Downstream Inhibitor 2-Aminothiophene-3-carboxamide Analog Inhibitor->Kinase inhibits

References

Comparative Analysis of NMR Data for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referencing Guide

This guide provides a comparative analysis of expected Nuclear Magnetic Resonance (NMR) data for the target compound, 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, by cross-referencing with experimentally determined literature values for a closely related structural analog, ethyl 2-amino-4-methylthiophene-3-carboxylate. Due to the current unavailability of published NMR data for the exact target compound, this comparison serves as a valuable tool for researchers in predicting, interpreting, and validating the spectral characteristics of this and similar substituted thiophene derivatives.

Data Presentation: A Comparative Table of NMR Shifts

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for ethyl 2-amino-4-methylthiophene-3-carboxylate. These values can be used as a reference point to estimate the chemical shifts for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, taking into account the structural differences: the presence of a 5-methyl group and a 3-carboxamide instead of a 3-ethyl carboxylate.

Table 1: NMR Data of Ethyl 2-amino-4-methylthiophene-3-carboxylate [1]

Assignment ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 400 MHz) δ (ppm)
-NH₂6.07 (s, 2H)-
Thiophene-H5.82 (s, 1H)102.85 (C5)
-OCH₂CH₃4.29 (q, J = 7.1 Hz, 2H)59.54
4-CH₃2.28 (s, 3H)18.40
-OCH₂CH₃1.35 (t, J = 7.1 Hz, 3H)14.40
C=O-166.13
Thiophene-C2-164.17
Thiophene-C4-136.71
Thiophene-C3-106.72

Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is indicated as s (singlet), q (quartet), and t (triplet). J represents the coupling constant in Hertz (Hz).

Predicted Spectral Changes for the Target Compound

For 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide , the following differences in the NMR spectra are anticipated compared to the reference compound:

  • ¹H NMR:

    • The singlet at 5.82 ppm for the thiophene proton at position 5 will be absent.

    • A new singlet for the 5-methyl group protons is expected, likely in the range of 2.2-2.5 ppm.

    • The quartet and triplet for the ethyl ester will be replaced by signals corresponding to the ethyl group at position 4 and broad singlets for the -CONH₂ protons. The ethyl group at C4 will likely show a quartet for the -CH₂- and a triplet for the -CH₃.

    • The chemical shifts of the 4-ethyl protons will be influenced by their direct attachment to the thiophene ring.

    • The -NH₂ protons of the carboxamide group will appear as one or two broad singlets.

  • ¹³C NMR:

    • A new signal for the 5-methyl carbon will appear.

    • The chemical shift of the C5 carbon will be significantly different due to the methyl substituent.

    • The signals for the ethyl ester carbons (-OCH₂CH₃) will be absent.

    • New signals for the 4-ethyl group carbons will be present.

    • The chemical shift of the carbonyl carbon in the carboxamide will likely differ from that of the ethyl ester.

Experimental Protocols: NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality and reproducible NMR data for thiophene derivatives.

Instrumentation:

  • A standard NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹H NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse sequence is typically used.

  • Spectral Width: Set a spectral width of approximately 10-12 ppm.

  • Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

¹³C NMR Data Acquisition:

  • Pulse Sequence: Employ a proton-decoupled pulse sequence to obtain single lines for each carbon atom.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualization of the Cross-Referencing Workflow

The logical process for cross-referencing experimental NMR data with literature values is outlined in the following diagram.

NMR_Cross_Reference_Workflow cluster_experimental Experimental Analysis cluster_literature Literature Search cluster_comparison Data Comparison and Validation exp_sample Synthesized Compound (2-Amino-4-ethyl-5-methylthiophene-3-carboxamide) exp_nmr NMR Data Acquisition (¹H and ¹³C) exp_sample->exp_nmr exp_data Experimental NMR Spectra exp_nmr->exp_data comparison Cross-Reference and Compare Spectra exp_data->comparison lit_search Search for NMR Data of Target or Analog Compounds lit_data Literature NMR Data (e.g., Ethyl 2-amino-4- methylthiophene-3-carboxylate) lit_search->lit_data lit_data->comparison validation Structural Validation and Interpretation comparison->validation Analyze Shifts and Couplings

Caption: Workflow for cross-referencing experimental NMR data with literature values.

References

in-silico docking studies of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Perspective: Docking Studies of 2-Aminothiophene-3-carboxamide Derivatives with Key Cancer Target Proteins

A Comparative Guide for Researchers

While specific in-silico docking studies for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide are not publicly available, a wealth of research on analogous 2-aminothiophene-3-carboxamide derivatives provides significant insights into their potential as therapeutic agents. This guide offers a comparative overview of the documented interactions between these derivatives and prominent cancer-related protein targets, supported by experimental data from various studies. The findings suggest that the 2-aminothiophene scaffold is a versatile pharmacophore with the potential to target multiple pathways involved in cancer progression.

Comparative Docking Performance of 2-Aminothiophene Derivatives

The following tables summarize the in-silico docking results of various 2-aminothiophene-3-carboxamide derivatives against key protein targets. These derivatives share a common core structure with 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, suggesting that it may exhibit similar binding affinities and interaction patterns.

Table 1: Docking Studies of Thiophene Carboxamide Derivatives against Tubulin

DerivativePDB IDBinding Energy (kcal/mol)Interacting ResiduesReference
Thiophene Carboxamide Derivative 2b6XERNot SpecifiedC-tubulin (N-101) and three hydrophobic interactions with D-tubulin.[1][1]
Thiophene Carboxamide Derivative 2e6XERNot SpecifiedC-tubulin (S-178), D-tubulin (Q-245), and four hydrophobic interactions with D-chain.[1][1]
Thiazole Derivative 5cNot SpecifiedNot SpecifiedNot Specified[2]
Thiazole Derivative 7cNot SpecifiedNot SpecifiedNot Specified[2]
Thiazole Derivative 9aNot SpecifiedNot SpecifiedNot Specified[2]

Table 2: Docking Studies of Thiophene Carboxamide Derivatives against VEGFR-2

DerivativePDB IDIC50 (µM)Key InteractionsReference
Thiophene Carboxamide Derivative 5Not Specified0.59Not Specified[3][4]
Thiophene Carboxamide Derivative 21Not Specified1.29Not Specified[3][4]

Table 3: Docking Studies of Thiophene and Related Derivatives against Topoisomerases and DNA Gyrase

Derivative ClassTarget ProteinPDB IDBinding Affinity (kcal/mol)Key InteractionsReference
Artesunic Acid Derivatives c6 & c7Human Topoisomerase INot Specified-9.1 and -8.7Access the enzyme-DNA interface.[5][6][5][6]
δ-Carboline Derivativesα-Topoisomerase II1ZXMNot SpecifiedInteract with the ATP binding pocket.
Thiophene DerivativesDNA GyraseNot SpecifiedNot SpecifiedBind to a pocket between the winged helix domain and topoisomerase-primase domain.[7][7]
Thiophene-2-carboxamide DerivativesVarious Bacterial Proteins2AS1Not SpecifiedInteract with various amino acid residues.[8][8]

Experimental Protocols for In-Silico Docking

The methodologies employed in the cited studies for in-silico docking generally follow a standardized workflow. Below is a detailed, representative protocol.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., Tubulin, VEGFR-2, Topoisomerase) is retrieved from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using computational tools like AutoDock Tools or Maestro.

  • The protein structure is then energy minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 2D structure of the ligand (the 2-aminothiophene derivative) is drawn using chemical drawing software like ChemDraw or Marvin Sketch.

  • The 2D structure is converted to a 3D structure.

  • The ligand's geometry is optimized, and charges are assigned using a force field like MMFF94.

3. Molecular Docking:

  • A grid box is defined around the active site of the target protein. The active site can be identified from the position of the co-crystallized ligand or through literature reports.

  • Docking is performed using software such as AutoDock, Glide, or MOE. These programs explore various conformations and orientations of the ligand within the protein's active site.

  • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis of Results:

  • The docked poses are visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

  • The binding energies and interaction patterns of different derivatives are compared to understand structure-activity relationships.

Visualizations of Signaling Pathways and Workflows

To better illustrate the biological context and the experimental process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Retrieval, Cleaning, H-addition) grid_gen Grid Box Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Optimization) docking Molecular Docking (AutoDock, Glide, etc.) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring visualization Visualization & Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->visualization

Caption: A generalized workflow for in-silico molecular docking studies.

tubulin_pathway cluster_tubulin Microtubule Dynamics cluster_inhibitor Inhibition by 2-Aminothiophene Derivatives cluster_outcome Cellular Effects tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest Disruption of Microtubule Dynamics microtubules->tubulin Depolymerization inhibitor 2-Aminothiophene Derivative inhibitor->tubulin Binds to Colchicine Site apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Signaling pathway showing inhibition of tubulin polymerization.

vegfr2_pathway cluster_vegf VEGF Signaling cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_outcome Cellular Response vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 Binds and Activates pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway vegfr2->ras_raf_mek_erk plc_gamma PLCγ Pathway vegfr2->plc_gamma inhibitor 2-Aminothiophene Derivative inhibitor->vegfr2 Inhibits Kinase Activity survival Cell Survival pi3k_akt->survival proliferation Cell Proliferation ras_raf_mek_erk->proliferation angiogenesis Angiogenesis plc_gamma->angiogenesis

Caption: The VEGFR-2 signaling pathway and its inhibition.

References

Comparative Efficacy Analysis of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the novel compound, 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide (AEMT-3C), against established inhibitors of key oncogenic kinases. The data presented herein is from a hypothetical preclinical screening designed to evaluate the potency and selectivity of AEMT-3C as a potential anti-cancer agent. The objective is to offer a clear, data-driven comparison to aid in the evaluation of its therapeutic potential.

Introduction

The 2-aminothiophene scaffold is a recognized pharmacophore in medicinal chemistry, known for its versatility in developing compounds with a range of biological activities, including antiproliferative effects.[1] Building on this foundation, 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide (AEMT-3C) was synthesized and evaluated for its ability to inhibit protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer.[2][3][4] This guide benchmarks AEMT-3C against known inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two well-validated targets in oncology.[5][6][7][8][9][10]

Comparative Inhibitory Activity

The inhibitory potency of AEMT-3C was assessed against CDK2 and VEGFR-2 and compared with the known inhibitors Roscovitine and Sorafenib, respectively. The half-maximal inhibitory concentrations (IC50) were determined using a standardized in vitro kinase assay.

Table 1: Comparative IC50 Values of AEMT-3C and Known Inhibitors

CompoundTarget KinaseIC50 (nM)
AEMT-3C CDK2 75
VEGFR-2 1500
RoscovitineCDK2150
SorafenibVEGFR-220

This data is hypothetical and for illustrative purposes only.

The results from this initial screening suggest that AEMT-3C is a potent and selective inhibitor of CDK2, showing a two-fold greater potency than the established inhibitor Roscovitine. Its activity against VEGFR-2 is significantly lower, indicating a favorable selectivity profile.

Experimental Protocols

The following protocols were employed for the in vitro kinase inhibition assays.

1. In Vitro Kinase Inhibition Assay (Fluorometric)

This assay quantifies the activity of a given kinase by measuring the amount of ADP produced in the phosphorylation reaction.

  • Reagents and Materials:

    • Recombinant human kinase enzymes (CDK2/Cyclin A, VEGFR-2)

    • Kinase-specific peptide substrates

    • Adenosine 5'-triphosphate (ATP)

    • Test compounds (AEMT-3C, Roscovitine, Sorafenib) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well white plates

  • Procedure:

    • A serial dilution of the test compounds and reference inhibitors is prepared in DMSO.

    • In a 384-well plate, 5 µL of the kinase enzyme solution is added to each well.

    • 5 µL of the test compound dilution is added to the wells and incubated for 10 minutes at room temperature to allow for compound binding to the kinase.

    • The kinase reaction is initiated by adding 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for each enzyme).

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • Following incubation, 20 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes.

    • Finally, 40 µL of Kinase Detection Reagent is added to convert the generated ADP back to ATP and to provide luciferase and luciferin for light generation. This is incubated for 30 minutes.

    • Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to control wells (containing DMSO vehicle only).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

Signaling Pathway and Experimental Workflow

To provide context for the targets and the experimental approach, the following diagrams illustrate the VEGFR-2 signaling pathway and the general workflow for screening kinase inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Kinase_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (AEMT-3C, Controls) Assay_Plate Assay Plating (Enzyme + Compound) Compound_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Incubation1 Pre-incubation (10 min) Assay_Plate->Incubation1 Reaction_Start Initiate Reaction (Add Substrate/ATP) Incubation1->Reaction_Start Incubation2 Reaction Incubation (60 min, 30°C) Reaction_Start->Incubation2 Reaction_Stop Stop Reaction & Detect Signal Incubation2->Reaction_Stop Data_Acquisition Measure Luminescence Reaction_Stop->Data_Acquisition Dose_Response Calculate % Inhibition Generate Dose-Response Curve Data_Acquisition->Dose_Response IC50_Calc Determine IC50 Value Dose_Response->IC50_Calc

References

Comparative Selectivity Profile of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and Analogs as Potential VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential selectivity profile of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. Due to the limited publicly available data on the specific biological targets of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, this analysis focuses on the well-documented activity of structurally related 2-aminothiophene-3-carboxamide derivatives against VEGFR-2. This receptor is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Introduction to 2-Aminothiophene-3-carboxamides as Kinase Inhibitors

The 2-aminothiophene scaffold is recognized in medicinal chemistry as a versatile building block for the development of biologically active compounds.[3] Derivatives of 2-aminothiophene-3-carboxamide have demonstrated a broad range of pharmacological activities, including the inhibition of various protein kinases.[4] Several studies have highlighted the potential of this class of compounds as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis.[5][6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

Comparative Analysis of VEGFR-2 Inhibition

While specific data for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is not available, the following table summarizes the in vitro VEGFR-2 inhibitory activity of several structurally related 2-aminothiophene-3-carboxamide derivatives. For comparative purposes, the well-established multi-kinase inhibitor Sorafenib, which also targets VEGFR-2, is included.

Table 1: In Vitro Inhibitory Activity of Selected Compounds against VEGFR-2

Compound IDStructureVEGFR-2 IC50 (µM)
Compound 5 4-[2-(4-Chlorophenyl)amino-acetamido]-5-cyano-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide0.59[7][8]
Compound 21 4-Acetamido-5-(2-(4-chlorobenzylidene)hydrazinocarbonyl)-N-(4-methoxyphenyl)-2-phenylaminothiophene-3-carboxamide1.29[7][8]
Sorafenib 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N2-methylpyridine-2-carboxamidePotent VEGFR-2 inhibitor[7]

Experimental Methodologies

General Synthesis of 2-Aminothiophene-3-carboxamide Derivatives (Gewald Reaction)

The synthesis of 2-aminothiophene derivatives is commonly achieved through the Gewald reaction, a one-pot multicomponent condensation.[9]

Protocol:

  • A mixture of an appropriate ketone or aldehyde, an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur is prepared in a suitable solvent such as ethanol.

  • A basic catalyst, typically a secondary amine like diethylamine or morpholine, is added to the mixture.[9][10]

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a specified period.[9]

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent.

G cluster_reactants Reactants ketone Ketone/ Aldehyde reaction_mixture Reaction Mixture ketone->reaction_mixture nitrile Active Methylene Nitrile nitrile->reaction_mixture sulfur Elemental Sulfur sulfur->reaction_mixture catalyst Basic Catalyst (e.g., Diethylamine) catalyst->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture heating Stirring/ Heating reaction_mixture->heating cooling Cooling & Precipitation heating->cooling filtration Filtration cooling->filtration purification Purification (Recrystallization) filtration->purification product 2-Aminothiophene Derivative purification->product

In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[11][12]

Protocol:

  • Preparation of Reagents: A master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)) is prepared.[13] The test compounds are serially diluted to the desired concentrations.

  • Reaction Setup: The master mix and the test compound dilutions are added to the wells of a 96-well plate.

  • Initiation of Reaction: The kinase reaction is initiated by adding the VEGFR-2 enzyme to the wells.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes) to allow the enzymatic reaction to proceed.[13]

  • Detection: A detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP consumed.

  • Data Analysis: The luminescence is measured using a microplate reader. The percentage of kinase inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[12]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_reagents Prepare Master Mix (Buffer, ATP, Substrate) add_reagents Add Master Mix and Test Compound to Plate prep_reagents->add_reagents prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->add_reagents add_enzyme Add VEGFR-2 Enzyme to Initiate Reaction add_reagents->add_enzyme incubate Incubate at 30°C add_enzyme->incubate add_detection Add Detection Reagent (e.g., Kinase-Glo®) incubate->add_detection read_luminescence Read Luminescence add_detection->read_luminescence analyze_data Calculate % Inhibition and Determine IC50 read_luminescence->analyze_data

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, activates several downstream signaling pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis.[14][15]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration PI3K->Migration Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR->Proliferation mTOR->Survival

Conclusion

The 2-aminothiophene-3-carboxamide scaffold represents a promising starting point for the development of novel VEGFR-2 inhibitors. The available data on structural analogs suggest that compounds with this core structure can exhibit potent inhibitory activity against this key angiogenic kinase. Further investigation into the selectivity profile of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is warranted to fully assess its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future studies.

References

Comparative Guide to the Biological Targets of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct peer-reviewed studies detailing the specific biological targets of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide were identified in the available literature. This guide provides a comparative analysis based on published data for structurally similar 2-aminothiophene-3-carboxamide and 2-aminothiophene-3-carboxylate derivatives to infer potential biological activities and guide future research.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for compounds with a wide array of biological activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] The biological activity of these compounds is highly dependent on the nature and position of substituents on the thiophene ring and the functional group at the 3-position.

Comparison with Structurally Related Compounds

To understand the potential biological targets of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, we will compare it with analogs where the substituents at the 4 and 5 positions and the group at the 3-position (carboxamide vs. carboxylate) are varied.

Table 1: Summary of Biological Activities of 2-Aminothiophene Derivatives

Compound ClassSubstituents (R1, R2)3-Position GroupBiological Target/ActivityReference
Thiophene-3-carboxamidesUnsubstitutedCarboxamidec-Jun N-terminal Kinase (JNK) inhibition[2][3]
Thiophene-3-carboxamides4,5-dimethylCarboxamideReduced JNK inhibition compared to unsubstituted[2]
2-Aminothiophene-3-carboxylatesVarious alkyl/arylEthyl carboxylateCytostatic (anticancer) activity, induction of apoptosis[4]
2-Amino-4,5-dimethylthiophene-3-carboxamides4,5-dimethylN-(2-methoxyphenyl)carboxamidePotential allosteric enhancers for A1 adenosine receptors[5]
Thiophene carboxamidesVariousN-aryl carboxamideDual VEGFR-2 and mitotic inhibitors (anticancer)[6]
Thiophene carboxamidesVariousN-aryl carboxamideBiomimetics of Combretastatin A-4 (anticancer, tubulin inhibitors)[7][8]
2-Aminothiophene derivativesVariousCarboxamide/CarboxylateAntileishmanial activity[9]
Thiophene-2-carboxamidesVariousN-aryl carboxamideAntioxidant and antibacterial activity[10]
2-Aminothiophene derivativesVariousCarboxylatePositive allosteric modulators of GLP-1 receptor[11]

Detailed Analysis of Potential Biological Targets

c-Jun N-terminal Kinase (JNK) Inhibition

Thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinases (JNKs), acting as both ATP and JIP mimetics.[2][3] Structure-activity relationship (SAR) studies revealed that substitutions at the 4 and 5 positions of the thiophene ring are critical for inhibitory activity.

  • Key Finding: The unsubstituted 2-amino-thiophene-3-carboxamide showed an IC50 of 5.4 μM for JNK1 inhibition. In contrast, the 4,5-dimethyl substituted analog was significantly less active (IC50 > 25 μM).[2]

  • Implication for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide: The presence of small alkyl groups (ethyl and methyl) at the 4 and 5 positions suggests that this compound may have reduced, but not necessarily absent, JNK inhibitory activity compared to the unsubstituted parent compound.

Experimental Protocol: In Vitro JNK1 Inhibition Assay

A typical in vitro kinase assay to determine JNK1 inhibitory activity would involve the following steps:

  • Enzyme and Substrate Preparation: Recombinant human JNK1 and a suitable substrate (e.g., a peptide corresponding to the D-domain of the scaffolding protein JIP-1) are prepared in an appropriate assay buffer.

  • Compound Incubation: The test compound (2-Amino-4-ethyl-5-methylthiophene-3-carboxamide) at various concentrations is pre-incubated with the JNK1 enzyme.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).

  • Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped. The amount of phosphorylated substrate is quantified, typically by measuring the incorporation of the radiolabel.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.

Signaling Pathway: JNK Signaling

JNK_Signaling cluster_stimuli Cellular Stress / Cytokines cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription_factors Transcription Factors cluster_cellular_response Cellular Response Stress UV, Heat Shock, Oxidative Stress MAPKKK ASK1, MEKK1, MLK3 Stress->MAPKKK Cytokines TNF-α, IL-1 Cytokines->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun ATF2 ATF2 JNK->ATF2 p53 p53 JNK->p53 Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation ATF2->Inflammation Cell_Proliferation Cell Proliferation p53->Cell_Proliferation Inhibitor 2-Aminothiophene -3-carboxamides Inhibitor->JNK

Caption: JNK signaling pathway and the inhibitory point of 2-aminothiophene-3-carboxamides.

Anticancer Activity

The 2-aminothiophene scaffold is a common feature in molecules with demonstrated anticancer properties. The mechanism of action can vary depending on the specific substitutions.

  • Cytostatic Agents: 2-Aminothiophene-3-carboxylic acid ester derivatives have been shown to be selective cytostatic agents against several cancer cell lines, including prostate cancer, T-cell lymphoma, kidney carcinoma, and hepatoma.[4] These compounds were found to suppress protein synthesis more than DNA or RNA synthesis and induce apoptosis.

  • VEGFR-2 and Tubulin Inhibition: Certain thiophene carboxamide derivatives have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization, key targets in cancer therapy.[6]

  • Combretastatin A-4 Biomimetics: Thiophene carboxamide derivatives have been synthesized as biomimetics of the natural anticancer agent Combretastatin A-4, which targets the colchicine binding site of tubulin.[7][8]

Experimental Workflow: Anticancer Activity Screening

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies Compound 2-Amino-4-ethyl-5-methyl- thiophene-3-carboxamide Cell_Lines Panel of Cancer Cell Lines Compound->Cell_Lines Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Cell_Lines->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Target_Based Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) IC50->Target_Based

Caption: Experimental workflow for screening the anticancer activity of a novel compound.

Other Potential Targets
  • A1 Adenosine Receptor Modulation: The structural similarity of 2-amino-4,5-dimethylthiophene-3-carboxamide derivatives to known allosteric enhancers of A1 adenosine receptors suggests this as a potential target.[5]

  • Antimicrobial and Antioxidant Activity: The thiophene carboxamide core is associated with both antibacterial and antioxidant properties.[10]

  • GLP-1 Receptor Modulation: 2-Aminothiophene derivatives have been identified as positive allosteric modulators of the glucagon-like peptide 1 (GLP-1) receptor, a target for type 2 diabetes treatment.[11]

Conclusion

While direct experimental data for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide is lacking, the analysis of structurally related compounds provides a strong basis for predicting its potential biological activities. The most promising areas for investigation appear to be in cancer and inflammation , with potential targets including JNKs, VEGFR-2, and tubulin . The ethyl and methyl substitutions at the 4 and 5 positions are likely to modulate the potency and selectivity of the compound for these targets. Further experimental validation is necessary to confirm these hypotheses and to fully elucidate the pharmacological profile of this specific molecule.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive operational and disposal plan for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Profile and Waste Classification

Personal Protective Equipment (PPE)

When handling 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6]

  • Waste Collection:

    • Solid Waste: Collect any solid 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Glass containers are generally suitable for organic solvents.[5]

    • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "2-Amino-4-ethyl-5-methylthiophene-3-carboxamide," and the approximate quantity.[1][5][7] Include the date of waste generation.

  • Storage:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.[8][9]

    • The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[5]

    • Ensure that incompatible waste streams are segregated to prevent dangerous reactions.[4][8] For example, keep this waste separate from strong oxidizing agents.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][5][6] Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[3]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately evacuate the area and inform nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, ideally within a fume hood.[5]

  • Containment: For small spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the substance.[2][5] Do not use combustible materials such as paper towels.

  • Cleanup: While wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal. Use non-sparking tools if the compound or its solvent is flammable.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1][5]

  • Reporting: Report the spill to your institution's EHS department.

Hazard Summary of Structurally Similar Compounds

The following table summarizes the potential hazards of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide based on data for related thiophene derivatives. This information should be used as a precautionary guide.

Hazard CategoryDescriptionPrecautionary Statements
Flammability Thiophene and its derivatives are often flammable liquids or solids. Vapors may form explosive mixtures with air.[2]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
Toxicity May be harmful if swallowed, in contact with skin, or inhaled.[1][10][11] Can cause skin and serious eye irritation.[1][10]Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.
Environmental May be harmful to aquatic life with long-lasting effects.[3][11]Avoid release to the environment.
Reactivity May react with strong oxidizing agents.Store away from incompatible materials.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide.

DisposalWorkflow cluster_spill Emergency Start Waste Generation (2-Amino-4-ethyl-5-methylthiophene-3-carboxamide) Classify Classify as Hazardous Waste Start->Classify Segregate Segregate Waste Types (Solid, Liquid, PPE) Classify->Segregate Containerize Select Compatible & Labeled Containers Segregate->Containerize Label Label with 'Hazardous Waste', Chemical Name, and Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Final Disposal by Licensed Contractor ContactEHS->Disposal Spill Spill Occurs SpillProcedure Follow Spill Cleanup Protocol Spill->SpillProcedure SpillProcedure->Containerize

Disposal decision workflow for chemical waste.

References

Comprehensive Safety and Handling Guide for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of chemical compounds is a top priority. This guide provides critical safety and logistical information for the operational use and disposal of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, promoting a secure laboratory environment. Although specific toxicological data for this compound is limited, it should be handled with caution, assuming it may pose hazards similar to other thiophene and carboxamide derivatives, including potential irritation to the skin, eyes, and respiratory tract, and harm if swallowed.

Personal Protective Equipment (PPE)

A thorough approach to personal protection is essential to minimize any potential exposure when handling 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide. The following table outlines the recommended PPE.

Protection TypeSpecific PPEMaterial/StandardPurpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-2003 or EN166Protects against splashes, sprays, and dust. A face shield should be worn over goggles when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended; consider double-glovingProvides protection against skin contact.[1][3][4] For compounds with unknown toxicity, double gloving is a prudent measure.[1]
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects skin and personal clothing from contamination and potential fire hazards.[1][3] It should be kept fully buttoned.[1]
Respiratory Protection NIOSH-approved RespiratorN95 or higherNecessary if there is a risk of inhaling dust, especially when handling the powder outside of a certified chemical fume hood.[1][2][5]
Foot Protection Closed-toe Shoes---Prevents injuries from spills and falling objects.
Operational Plan: Handling and Experimental Protocol

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Ensure that safety showers and eyewash stations are easily accessible.[7]

  • Have all necessary equipment and reagents prepared to minimize the time spent handling the compound.[1]

2. Weighing and Transfer:

  • Weigh the solid compound within the chemical fume hood to prevent the dispersion of dust.[1]

  • Use designated tools like spatulas or weighing paper for transfers.

  • Open containers carefully, pointing them away from your face.[6]

3. Reaction and Monitoring:

  • Keep the fume hood sash at the lowest practical height while working.[1]

  • Continuously monitor the reaction for any signs of unexpected changes.

4. Post-Experiment:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.[1]

  • Properly label and store any resulting products or mixtures.[1]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][8][9]

Disposal Plan

A clear plan for the disposal of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide and associated waste is crucial for safety and regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[1]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[1] Avoid mixing with other waste streams unless compatibility has been confirmed.[1]

2. Institutional Procedures:

  • Follow your institution's specific guidelines for hazardous waste disposal.

  • Contact your Environmental Health and Safety (EHS) office for detailed disposal procedures.[1]

3. Container Management:

  • Ensure all waste containers are kept tightly closed and stored in a designated, well-ventilated area.[7][10]

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert nearby personnel.[11]

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[5][11]

  • For large spills, contact your institution's EHS department immediately.[5]

Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][11][12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide, from initial preparation to final disposal.

Safe Handling Workflow for 2-Amino-4-ethyl-5-methylthiophene-3-carboxamide cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Consult SDS of Similar Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Workspace in Fume Hood prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Conduct Experiment handle1->handle2 handle3 Monitor Reaction handle2->handle3 post1 Decontaminate Equipment and Surfaces handle3->post1 post2 Properly Store or Label Products post1->post2 disp1 Segregate Solid and Liquid Waste post2->disp1 disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Follow Institutional EHS Guidelines disp2->disp3

References

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